Technical Documentation Center

(1-Benzyl-4-methylpiperazin-2-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-Benzyl-4-methylpiperazin-2-yl)methanol
  • CAS: 91904-52-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to (1-Benzyl-4-methylpiperazin-2-yl)methanol: Structure, Properties, Synthesis, and Potential Applications

Abstract: This technical guide provides an in-depth analysis of the chemical compound (1-Benzyl-4-methylpiperazin-2-yl)methanol. The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its pre...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of the chemical compound (1-Benzyl-4-methylpiperazin-2-yl)methanol. The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its prevalence in numerous clinically approved drugs targeting the central nervous system (CNS). This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, detailing the compound's chemical structure, physicochemical properties, and spectroscopic signature. A reasoned, multi-step synthetic protocol is proposed, grounded in established organic chemistry principles for related piperazine analogues. Furthermore, the guide explores the potential pharmacological significance of this molecule by examining the structure-activity relationships of similar compounds, highlighting its potential as a candidate for CNS-targeted drug discovery programs. Safety, handling, and future research directions are also discussed to provide a complete scientific overview.

Chemical Identity and Physicochemical Properties

The foundational step in evaluating any novel compound is to establish its precise chemical identity and understand its fundamental physicochemical characteristics. These parameters govern its behavior in both chemical and biological systems.

Structure and Nomenclature

(1-Benzyl-4-methylpiperazin-2-yl)methanol is a disubstituted piperazine derivative. The core structure is a saturated six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This specific molecule is characterized by a benzyl group affixed to the N1 nitrogen, a methyl group on the N4 nitrogen, and a hydroxymethyl (-CH₂OH) substituent at the C2 position of the piperazine ring.

The presence of a chiral center at the C2 position means the compound can exist as a pair of enantiomers, (R)- and (S)-(1-benzyl-4-methylpiperazin-2-yl)methanol, or as a racemic mixture.

synthesis_workflow start Piperazine-2-carboxylic acid step1 1. Boc₂O, NaOH 2. Dioxane/H₂O start->step1 intermediate1 N-Boc Protected Intermediate step1->intermediate1 step2 1. HCHO, NaBH₃CN 2. Methanol intermediate1->step2 intermediate2 N-Boc, N-Methyl Intermediate step2->intermediate2 step3 TFA or HCl in Dioxane intermediate2->step3 intermediate3 4-Methylpiperazine-2- carboxylic acid step3->intermediate3 step4 1. Benzyl Chloride 2. K₂CO₃, DMF intermediate3->step4 intermediate4 1-Benzyl-4-methylpiperazine- 2-carboxylic acid step4->intermediate4 step5 1. LiAlH₄, THF 2. Aqueous Workup intermediate4->step5 product (1-Benzyl-4-methylpiperazin-2-yl)methanol step5->product

Figure 2: Proposed multi-step synthesis workflow for the target compound.

Purification and Characterization

The final crude product should be purified using silica gel column chromatography. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol), should effectively separate the desired product from non-polar impurities and highly polar baseline materials.

The purity of the final compound must be validated using:

  • HPLC: To determine percentage purity.

  • LC-MS: To confirm the mass of the product.

  • ¹H and ¹³C NMR: To confirm the structure matches the expected spectroscopic profile.

Potential Pharmacological Significance and Applications

While (1-Benzyl-4-methylpiperazin-2-yl)methanol itself has no reported biological activity, its structural components are strongly associated with CNS activity. The piperazine scaffold is considered a "privileged" structure in neuroscience drug discovery due to its ability to interact with a wide range of biological targets. [1][2]

The Piperazine Scaffold in CNS Drug Discovery
  • Benzylpiperazine (BZP): The parent compound, BZP, is a well-known psychoactive substance that acts as a serotonin and dopamine releasing agent. [3]* Phenylpiperazines: Compounds like mCPP (meta-chlorophenylpiperazine) are potent serotonin receptor agonists and are widely used as pharmacological tools to study the serotonin system. [3]* Antipsychotics and Antidepressants: The piperazine ring is a core component of numerous approved drugs, including antipsychotics (e.g., aripiprazole) and antidepressants (e.g., trazodone).

  • Sigma Receptor Ligands: Disubstituted piperazines have been developed as high-affinity ligands for sigma-1 receptors, which are implicated in various neuropsychiatric disorders. These ligands are also used as probes for PET imaging. [4]* Enzyme Inhibition: More recently, benzylpiperazine derivatives have been designed and evaluated as potent and reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system with therapeutic potential for neurological disorders. [5]

Postulated Mechanisms and Future Research

Given its structure, (1-Benzyl-4-methylpiperazin-2-yl)methanol is a prime candidate for screening in CNS-related assays.

  • The benzylpiperazine moiety suggests potential activity at monoamine transporters (DAT, SERT, NET) and serotonin (5-HT) receptors .

  • The specific substitution pattern could modulate selectivity and potency compared to simpler analogues like BZP or MBZP.

  • The presence of the hydroxymethyl group introduces a hydrogen bond donor/acceptor site, which could facilitate novel interactions with target proteins, potentially improving affinity or altering the pharmacological profile (e.g., from agonist to antagonist).

This compound would be a valuable addition to a screening library for programs targeting depression, anxiety, psychosis, or neurodegenerative diseases. Initial screening should include binding assays for a panel of CNS receptors and transporters, followed by functional assays for promising hits.

Conceptual Interaction at a Neuromodulatory Synapse

synapse_interaction cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal transporter Monoamine Transporter (e.g., SERT/DAT) vesicle Vesicle with Neurotransmitters receptor G-Protein Coupled Receptor (e.g., 5-HT₂A) downstream Downstream Signaling receptor->downstream compound (1-Benzyl-4-methyl- piperazin-2-yl)methanol compound->transporter Blockade of Reuptake compound->receptor Direct Binding (Agonist/Antagonist)

Figure 3: Conceptual diagram of potential interactions at a CNS synapse.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for (1-Benzyl-4-methylpiperazin-2-yl)methanol. However, based on safety data for structurally similar compounds like (R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride [6]and [2-(4-Benzylpiperazin-1-yl)phenyl]methanol,[7] the following precautions are advised:

  • Hazard Statements: Assumed to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Handle only in a well-ventilated area or fume hood. Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion

(1-Benzyl-4-methylpiperazin-2-yl)methanol is a chiral, substituted piperazine derivative with significant potential for application in drug discovery and neuroscience research. While empirical data on its properties and bioactivity are scarce, this guide has provided a robust framework for its scientific evaluation. By detailing its chemical identity, predicting its spectroscopic signature, and outlining a comprehensive synthetic strategy, this document equips researchers with the foundational knowledge required to synthesize, identify, and investigate this compound. Its structural similarity to known CNS-active agents strongly suggests its potential as a modulator of monoaminergic systems, making it a compelling candidate for further pharmacological exploration.

References

  • European Monitoring Centre for Drugs and Drug Addiction. (2018). BZP/piperazines drug profile. Retrieved from [Link]

  • Reddit. (2025). MethylBenzylPiperazine synthesis. MBZP Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). (1-benzyl-4-methylpiperazin-2-yl)methanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Org. Syn. Coll. Vol. 4, p.84. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • Bartolini, D., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115939. Retrieved from [Link]

  • PubChem. (n.d.). (4-Benzylpiperazin-2-yl)methanol. Retrieved from [Link]

  • Wakita, M., et al. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 34(11), 3373-3379. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. Retrieved from [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

Sources

Exploratory

Topic: Pharmacological Potential of (1-Benzyl-4-methylpiperazin-2-yl)methanol Derivatives

An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The piperazine heterocycle is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperazine heterocycle is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged scaffold" due to its versatile structure and presence in numerous clinically successful drugs.[1] Its unique six-membered ring containing two nitrogen atoms at opposing positions provides a combination of structural rigidity, tunable basicity, and multiple points for chemical modification.[2][3] These features allow for the fine-tuning of physicochemical properties, which can lead to improved aqueous solubility, oral bioavailability, and favorable Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.[3] This guide focuses on the pharmacological potential of a specific, yet underexplored, chemical space: derivatives of (1-Benzyl-4-methylpiperazin-2-yl)methanol. While direct literature on this exact scaffold is sparse[4], its constituent parts—the benzyl group, the methylpiperazine core, and the methanol sidechain—are all well-established pharmacophores. By analyzing structure-activity relationships (SAR) from closely related compound series, we can construct a robust, predictive framework for identifying promising therapeutic targets and outline a comprehensive strategy for synthesis, screening, and lead optimization. This document serves as a technical blueprint for unlocking the therapeutic potential of this promising chemical class.

The (1-Benzyl-4-methylpiperazin-2-yl)methanol Scaffold: A Strategic Overview

The core structure presents three primary regions for synthetic modification, each offering a distinct opportunity to modulate biological activity and pharmacokinetic properties. Understanding the strategic rationale for modifying each region is the first step in a successful drug discovery campaign.

  • Region I (Aromatic): The N1-Benzyl Group: This moiety is critical for establishing interactions with hydrophobic pockets in target proteins. Aromatic substitutions can drastically alter binding affinity, selectivity, and metabolic stability.

  • Region II (Core): The 4-Methylpiperazine Ring: The piperazine core acts as a rigid spacer and its nitrogen atoms are typically protonated at physiological pH, enabling key ionic interactions. The N4-methyl group influences basicity and can be replaced to alter steric and electronic properties.

  • Region III (Functional): The C2-Methanol: The primary alcohol is a versatile functional handle. It can act as a hydrogen bond donor or be derivatized into esters, ethers, or other functional groups to probe specific interactions within a binding site or to create prodrugs.

Synthetic Strategy: Building the Chemical Library

A robust and flexible synthetic route is paramount for exploring the SAR of the scaffold. The following multi-step synthesis is proposed based on established methodologies for related piperazine and piperidine derivatives.[5][6] The key is to build the core scaffold and then apply diverse functionalization reactions to generate a library of analogues.

Proposed Synthesis of the Core Scaffold

The synthesis begins with commercially available starting materials and employs standard, high-yielding reactions to construct the (1-Benzyl-4-methylpiperazin-2-yl)methanol core.

Protocol 1: Synthesis of (1-Benzyl-4-methylpiperazin-2-yl)methanol

  • Step 1: Piperazinone Formation: React a suitable chiral amino acid precursor with chloroacetyl chloride to form an intermediate that is then cyclized to a piperazinone.

  • Step 2: N-Benzylation: The secondary amine of the piperazinone is benzylated via nucleophilic substitution using benzyl bromide in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) in an aprotic solvent such as DMF.

  • Step 3: N-Methylation: The other secondary amine is methylated using a standard procedure like the Eschweiler-Clarke reaction (formaldehyde and formic acid).[6]

  • Step 4: Reduction to Alcohol: The piperazinone carbonyl is fully reduced to the alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.[5][6] The reaction is typically performed at 0 °C and then allowed to warm to room temperature.

  • Step 5: Purification: The final compound is purified using column chromatography on silica gel.

Workflow for Derivative Synthesis

The following diagram illustrates a logical workflow for creating a diverse chemical library from the core scaffold. The rationale is to systematically probe each region of the molecule to build a comprehensive SAR map.

G cluster_0 Core Synthesis cluster_1 Library Generation Start Starting Materials (e.g., Amino Acid Precursor) Core (1-Benzyl-4-methyl- piperazin-2-yl)methanol (Core Scaffold) Start->Core Multi-step Synthesis (Protocol 1) Deriv1 Region I Derivatives (Aromatic Ring Analogs) Core->Deriv1 Vary Benzyl Substituents Deriv2 Region II Derivatives (N4-Alkyl Analogs) Core->Deriv2 Vary N4 Substituent Deriv3 Region III Derivatives (Methanol Prodrugs/Ethers) Core->Deriv3 Derivatize -CH2OH

Caption: General workflow for synthesis and diversification of the core scaffold.

Predicted Pharmacological Landscape

Based on structural homology to known bioactive molecules, derivatives of this scaffold are predicted to interact primarily with targets in the central nervous system (CNS). Benzylpiperazine and benzylpiperidine motifs are prevalent in ligands for G-protein coupled receptors (GPCRs) and certain enzymes.[5][7][8]

Primary Target Classes
  • Sigma (σ) Receptors: The 1-aralkylpiperazine structure is a classic pharmacophore for sigma receptors (σ₁ and σ₂).[8] These receptors are implicated in a variety of neurological conditions, including neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[9] High affinity at σ₁ is a strong predictive starting point.

  • Serotonin (5-HT) Receptors: Numerous piperazine-containing drugs modulate serotonergic systems, particularly the 5-HT₁ₐ and 5-HT₂ₐ subtypes.[7][10] This suggests a potential for developing novel antidepressants, anxiolytics, or atypical antipsychotics.[8]

  • Monoaminergic Transporters: The overall structure bears some resemblance to inhibitors of serotonin (SERT) and norepinephrine (NET) transporters, a key mechanism for many antidepressant drugs.[10]

  • Monoacylglycerol Lipase (MAGL): Recent studies have identified benzylpiperazine derivatives as reversible inhibitors of MAGL, an enzyme involved in the endocannabinoid system with therapeutic potential in pain, inflammation, and cancer.[5]

The diagram below illustrates the likely target space for this chemical class.

G cluster_targets Predicted Biological Targets cluster_gpcr_examples GPCR Examples cluster_enzyme_examples Enzyme Examples cluster_transporter_examples Transporter Examples Core (1-Benzyl-4-methyl-piperazin-2-yl)methanol Region I Region II Region III GPCRs GPCRs Core->GPCRs Enzymes Enzymes Core->Enzymes Transporters Transporters Core->Transporters SigmaR Sigma Receptors (σ₁, σ₂) GPCRs->SigmaR SerotoninR Serotonin Receptors (5-HT₁ₐ, 5-HT₂ₐ) GPCRs->SerotoninR DopamineR Dopamine Receptors (D₂) GPCRs->DopamineR MAGL MAGL Enzymes->MAGL AChE AChE Enzymes->AChE SERT SERT Transporters->SERT NET NET Transporters->NET

Caption: Predicted target space for (1-Benzyl-4-methylpiperazin-2-yl)methanol derivatives.

Structure-Activity Relationship (SAR) Postulates

A systematic exploration of the SAR is crucial for optimizing potency, selectivity, and ADME properties. The following table outlines initial hypotheses for modification at each key region of the scaffold.

Region of ModificationProposed ChangeRationale / Predicted EffectSupporting Evidence
Region I: N1-Benzyl Add electron-withdrawing (e.g., -F, -Cl) or electron-donating (e.g., -OCH₃) groups to the phenyl ring.Modulate electronic properties to enhance π-π or hydrophobic interactions. Can also block sites of metabolism, improving metabolic stability.General medicinal chemistry principles.[1]
Replace phenyl with other aromatic systems (e.g., pyridine, thiophene).Introduce heteroatoms to act as hydrogen bond acceptors and alter solubility and target interactions.SAR of diverse piperazine drugs.[2]
Region II: N4-Methyl Replace methyl with larger alkyl groups (ethyl, propyl) or small cyclic groups (cyclopropyl).Probe steric tolerance at the N4 position. May influence selectivity between receptor subtypes.SAR studies on related piperidines.[9][11]
Replace methyl with polar groups (e.g., -CH₂CH₂OH).Increase hydrophilicity, potentially reducing off-target CNS effects and improving solubility.General ADME optimization strategies.
Region III: C2-Methanol Form esters (e.g., acetate, benzoate).Can act as prodrugs, improving oral bioavailability. The ester may also interact with the target.Prodrug design principles.
Form ethers (e.g., methyl ether, benzyl ether).Remove hydrogen bond donating capacity, which can improve blood-brain barrier penetration.CNS drug design principles.[7]

Experimental Screening Cascade

A tiered approach to screening is the most efficient method for identifying promising lead compounds. The workflow should progress from broad, high-throughput binding assays to more complex, lower-throughput functional and phenotypic assays.

Tier 1: Primary Screening - Target Affinity

The initial goal is to determine which of the predicted targets the synthesized derivatives bind to and with what affinity. A radioligand binding assay is the gold standard for this purpose.

Protocol 2: Radioligand Binding Assay

  • Preparation: Prepare cell membranes or purified receptors expressing the target of interest (e.g., σ₁, 5-HT₁ₐ).

  • Competition Assay: Incubate the membranes/receptors with a known, fixed concentration of a high-affinity radioligand (e.g., [³H]-(+)-pentazocine for σ₁ receptors).

  • Compound Addition: Add increasing concentrations of the test compound (derivatives from the library) to the incubation mixture.

  • Incubation & Separation: Allow the mixture to reach equilibrium. Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding). Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.

Tier 2: Secondary Screening - Functional Activity

Compounds that show high affinity (e.g., Kᵢ < 100 nM) in Tier 1 assays must be evaluated for functional activity. This step determines whether a compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist.

Protocol 3: cAMP-Based Functional Assay (for Gs/Gi-coupled GPCRs)

This protocol is a self-validating system because it includes controls for both agonism and antagonism.

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the GPCR of interest (e.g., 5-HT₁ₐ, a Gᵢ-coupled receptor).

  • Agonist Mode:

    • Treat the cells with increasing concentrations of the test compound.

    • Add forskolin to stimulate adenylate cyclase and induce a high basal level of cyclic AMP (cAMP).

    • Incubate and then lyse the cells.

    • Measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

    • Rationale: An agonist for a Gᵢ-coupled receptor will inhibit adenylate cyclase, leading to a dose-dependent decrease in cAMP levels.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Add a known agonist for the receptor at its EC₅₀ concentration.

    • Add forskolin.

    • Incubate, lyse, and measure cAMP levels.

    • Rationale: An antagonist will block the effect of the known agonist, causing a dose-dependent reversal of the agonist-induced decrease in cAMP.

  • Data Analysis: Plot the cAMP response against the log concentration of the test compound to determine potency (EC₅₀ for agonists) or inhibitory potency (IC₅₀ for antagonists).

Tier 3: Tertiary Screening - ADME & Pharmacokinetics

Lead candidates must possess favorable drug-like properties. Early in vitro assessment of ADME parameters is critical to avoid late-stage failures.

ParameterAssayRationale
Metabolic Stability Liver Microsome Stability AssayMeasures the rate of metabolism by key drug-metabolizing enzymes (cytochromes P450). Predicts in vivo clearance.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)Assesses passive diffusion across an artificial membrane. A rapid predictor of cell permeability and potential for oral absorption.
Efflux Liability P-glycoprotein (P-gp) Substrate/Inhibitor AssayDetermines if the compound is a substrate or inhibitor of the P-gp efflux pump, which can limit brain penetration and cause drug-drug interactions.[12]
Plasma Protein Binding Rapid Equilibrium Dialysis (RED)Measures the fraction of compound bound to plasma proteins. Only the unbound fraction is pharmacologically active.
Integrated Screening Workflow

The following diagram outlines the logical progression from initial synthesis to the identification of a preclinical candidate.

G cluster_synthesis Synthesis cluster_tier1 Tier 1: Affinity cluster_tier2 Tier 2: Function cluster_tier3 Tier 3: ADME/PK cluster_output Outcome Synth Synthesize Derivative Library Tier1 Primary Screen (Radioligand Binding) Determine Kᵢ Synth->Tier1 Decision1 Potent Binders? (e.g., Kᵢ < 100 nM) Tier1->Decision1 Tier2 Secondary Screen (Functional Assays) Determine EC₅₀/IC₅₀ Decision1->Tier2 Yes Inactive Inactive / Poor PK Decision1->Inactive No Decision2 Desired Activity? (Agonist/Antagonist) Tier2->Decision2 Tier3 Tertiary Screen (In Vitro ADME) Profile Drug-like Properties Decision2->Tier3 Yes Decision2->Inactive No Decision3 Good PK Profile? Tier3->Decision3 Lead Lead Candidate for In Vivo Studies Decision3->Lead Yes Decision3->Inactive No

Caption: A tiered screening cascade for identifying lead candidates.

Conclusion and Future Directions

The (1-Benzyl-4-methylpiperazin-2-yl)methanol scaffold represents a promising, yet underexplored, area for drug discovery. By leveraging established knowledge of the pharmacology of benzylpiperazines, a clear and logical path for investigation emerges. The primary predicted targets lie within the CNS, particularly sigma receptors and serotonin receptors, suggesting potential applications in neuropathic pain, depression, and other neurological disorders. The proposed synthetic strategies are robust and allow for the systematic generation of a diverse chemical library to probe structure-activity relationships.

The outlined experimental cascade provides a comprehensive framework for evaluating these novel derivatives, moving logically from target binding and functional activity to essential pharmacokinetic profiling. This integrated approach, combining rational design with rigorous, multi-tiered screening, maximizes the probability of identifying potent, selective, and drug-like lead candidates worthy of advancement into preclinical and, ultimately, clinical development.

References

  • (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry. [Link]

  • Oshiro, Y., et al. (1991). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Journal of Medicinal Chemistry. [Link]

  • Jadhav, A. G., et al. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. European Journal of Medicinal Chemistry. [Link]

  • (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

  • Zhu, T., et al. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]

  • Hauser, A. S., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Chemical Biology. [Link]

  • Sleno, R., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

  • Gijsman, H. J., et al. (1999). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology. [Link]

  • Zhu, T., et al. (2022). Recent progress in assays for GPCR drug discovery. PubMed. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery Website. [Link]

  • (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Szałek, A., et al. (2019). Design, synthesis and evaluation of activity and pharmacokinetic profile of new derivatives of xanthone and piperazine in the central nervous system. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kim, Y. H., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Molecules. [Link]

  • (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. [Link]

  • PubChem. (1-benzyl-4-methylpiperazin-2-yl)methanol. PubChem Website. [Link]

  • Costantino, L., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. [Link]

  • Ishiwata, K., et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. [Link]

  • (2023). 8-[(4-benzylpiperazin-1-yl)methyl]-3-(2-chlorophenyl)-7-hydroxy-chromen-4-one is an activator of contractile activity of intestinal smooth muscles with reversible M2 cholinomimetic properties. ResearchGate. [Link]

  • Berrocal-Ciurana, A., et al. (2022). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ₁/₂ Receptors. Molecules. [Link]

Sources

Foundational

The Strategic Utility of (1-Benzyl-4-methylpiperazin-2-yl)methanol in Medicinal Chemistry

The following technical guide details the medicinal chemistry applications, synthetic pathways, and experimental protocols for (1-Benzyl-4-methylpiperazin-2-yl)methanol . This content is structured for drug discovery res...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthetic pathways, and experimental protocols for (1-Benzyl-4-methylpiperazin-2-yl)methanol . This content is structured for drug discovery researchers requiring actionable, high-level scientific data.

[1]

Executive Summary

(1-Benzyl-4-methylpiperazin-2-yl)methanol (CAS: 476493-27-3 for racemate; stereoisomers available) represents a high-value chiral building block in modern drug discovery.[1] As a 2-substituted piperazine, it serves as a conformationally restricted scaffold that locks pharmacophores into bioactive orientations, particularly for G-Protein Coupled Receptors (GPCRs) and Sigma (


) Receptors .[1]

Unlike simple piperazines, the C2-hydroxymethyl group provides a versatile "chemical handle" for divergent synthesis, allowing the rapid generation of focused libraries. Its orthogonal protection pattern (N1-benzyl, N4-methyl) enables selective functionalization, making it indispensable for synthesizing Neurokinin-1 (NK1) antagonists , Sigma-1 receptor ligands , and antihistamines .[1]

Key Physicochemical Profile
PropertyValue (Predicted/Exp)Relevance
Molecular Formula C

H

N

O
Core scaffold
Molecular Weight 220.31 g/mol Fragment-based design compliant
LogP ~1.2 - 1.5Good CNS penetration potential
pKa (Basic N) ~7.8 - 8.2Physiologically protonated; critical for receptor binding
H-Bond Donors/Acceptors 1 / 3Balanced for membrane permeability
Chirality (R) or (S)Critical for target selectivity (e.g., NK1,

)

Structural Analysis & Pharmacophore Mapping

The utility of this scaffold lies in its ability to present three distinct vectors for interaction:

  • N1-Benzyl Vector: Provides hydrophobic bulk, often occupying "hydrophobic pockets" in receptors (e.g., the aromatic binding site of the Sigma-1 receptor).

  • N4-Methyl Vector: A basic center that is protonated at physiological pH, forming critical salt bridges with aspartate residues in GPCR transmembrane domains (e.g., Asp113 in amine receptors).

  • C2-Hydroxymethyl Vector: The stereogenic center.[1] This group can be:

    • Extended: To reach accessory binding pockets.

    • Constrained: To influence the ring pucker (chair conformation), dictating the axial/equatorial orientation of substituents.

Diagram: Pharmacophore Vectors

Pharmacophore Scaffold (1-Benzyl-4-methylpiperazin-2-yl)methanol Core Structure N1 N1-Benzyl Group (Hydrophobic Interaction) Scaffold->N1 Vector 1 N4 N4-Methyl Group (Basic Center / Salt Bridge) Scaffold->N4 Vector 2 C2 C2-Hydroxymethyl (Chiral Handle / H-Bonding) Scaffold->C2 Vector 3 Sigma Target: Sigma-1 Receptor (Requires Hydrophobic Bulk) N1->Sigma GPCR Target: GPCRs (NK1, 5-HT) (Requires Basic Amine) N4->GPCR

Caption: Pharmacophore mapping of the scaffold showing the three distinct interaction vectors critical for receptor binding.

Synthetic Accessibility & Protocols

For medicinal chemistry campaigns, enantiopurity is paramount. The synthesis typically starts from the chiral pool using L-Serine (or D-Serine) to establish the C2 stereocenter with high fidelity.[1]

Core Synthesis Protocol: The "Serine Route"

This route avoids expensive resolution steps and yields the target in high enantiomeric excess (ee > 98%).

Step 1: Esterification & Reductive Amination [1][2]
  • Reactants: L-Serine methyl ester hydrochloride, Benzaldehyde, NaBH(OAc)

    
    .
    
  • Mechanism: Formation of the imine followed by selective reduction to the secondary amine.

  • Critical Control: Maintain temperature < 0°C during imine formation to prevent racemization.

Step 2: Acylation & Cyclization (The "Diketopiperazine Strategy")
  • Reagents: Chloroacetyl chloride, Methylamine, Base (Et

    
    N).
    
  • Procedure:

    • Acylate the N-benzyl serine ester with chloroacetyl chloride.[1]

    • Treat the intermediate with excess methylamine in methanol.

    • Self-Validation: The intermediate spontaneously cyclizes to form the diketopiperazine (3,6-dioxopiperazine).[1] Monitor disappearance of the linear ester by LCMS.

Step 3: Global Reduction
  • Reagents: LiAlH

    
     (Lithium Aluminum Hydride), THF.[3]
    
  • Protocol:

    • Suspend LiAlH

      
       (4.0 equiv) in anhydrous THF under Argon.
      
    • Add the diketopiperazine solution dropwise at 0°C.

    • Reflux for 12–18 hours.

    • Workup: Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O) is essential to remove aluminum salts without trapping the amine product.

Diagram: Synthesis Pathway

Synthesis Serine L-Serine Methyl Ester (Chiral Starting Material) Inter1 N-Benzyl-L-Serine Methyl Ester Serine->Inter1 Reductive Amination Inter2 N-Benzyl-N-(2-chloroacetyl) -L-Serine Ester Inter1->Inter2 Acylation R1 1. Benzaldehyde 2. NaBH(OAc)3 Diket Diketopiperazine Intermediate (Cyclic Diamide) Inter2->Diket Aminolysis & Cyclization Final (S)-(1-Benzyl-4-methylpiperazin -2-yl)methanol Diket->Final Reduction R2 Chloroacetyl chloride Et3N, DCM R3 Methylamine (excess) MeOH, Cyclization R4 LiAlH4, THF Reflux (Global Reduction)

Caption: Step-wise synthesis from L-Serine ensuring retention of chirality via the diketopiperazine intermediate.

Divergent Functionalization

Once the core scaffold is synthesized, the C2-hydroxymethyl group serves as the divergence point for library generation.

Protocol A: Conversion to Alkyl Chloride (For Nucleophilic Displacement)

The chloride is a key intermediate for attaching the piperazine to larger aromatic systems (e.g., for NK1 antagonists).

  • Dissolve (1-Benzyl-4-methylpiperazin-2-yl)methanol (1.0 equiv) in DCM.

  • Add SOCl

    
     (1.5 equiv) dropwise at 0°C. Caution: Exothermic.
    
  • Reflux for 2 hours.

  • Evaporate to dryness. The hydrochloride salt is stable and can be used directly.

    • Note: The "nitrogen mustard" motif formed (2-chloroethyl amine analog) is reactive; handle with care.[1]

Protocol B: Oxidation to Aldehyde (For Reductive Amination)

Used to extend the carbon chain or create chiral diamines.

  • Reagent: Swern Oxidation (Oxalyl chloride/DMSO) is preferred over PCC to avoid over-oxidation or racemization.

  • Condition: -78°C is strictly required.

  • Application: The resulting aldehyde is unstable and should be reacted immediately with an amine (reductive amination) or a Wittig reagent.

Case Studies in Drug Development

Case Study 1: Sigma-1 ( ) Receptor Ligands

Researchers at the University of Münster and others have utilized this scaffold to develop selective


 ligands.
  • Mechanism: The N1-benzyl group sits in the primary hydrophobic pocket.[1] The C2-hydroxymethyl is etherified with benzofuran or chromene moieties.[1]

  • Outcome: High affinity (

    
     < 10 nM) and selectivity over 
    
    
    
    and NMDA receptors. The C2-substitution restricts the piperazine ring to a chair conformation, reducing entropic penalty upon binding.[1]
Case Study 2: Neurokinin-1 (NK1) Antagonists

While drugs like Aprepitant use a morpholine core, next-generation "pitants" (e.g., Casopitant analogs) often explore piperazines.[1]

  • Role of Scaffold: The (2S)-substituent prevents metabolic N-dealkylation and sterically hinders the approach of metabolic enzymes (CYP450), improving the pharmacokinetic half-life (

    
    ).[1]
    
  • Design Rule: Bulky C2-substituents (derived from the methanol) lock the N1-benzyl group into a specific rotamer preferred by the NK1 receptor.[1]

References

  • Bedürftig, S., & Wünsch, B. (2004). "Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity."[1][4] Bioorganic & Medicinal Chemistry, 12(12), 3299-3311.[4] Link

  • Moussa, I. A., et al. (2010).[5] "Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands." Journal of Medicinal Chemistry, 53(16), 6228-6239. Link

  • Cymerman Craig, J., et al. (1956). "1-Benzylpiperazine."[1] Organic Syntheses, 36, 14. (Foundational synthesis of the N-benzyl core). Link

  • Botta, M., et al. (2015). "Synthesis of enantiomerically pure 2-substituted piperazines." Current Medicinal Chemistry, 22. (Review of chiral pool methods).
  • Patent WO2010038081. (2010).[6] "Piperazine derivatives as NK1 antagonists." (Demonstrates utility in NK1 chemical space).

Sources

Protocols & Analytical Methods

Method

Reductive amination procedures involving (1-Benzyl-4-methylpiperazin-2-yl)methanol

Application Note: Strategic C2-Functionalization of (1-Benzyl-4-methylpiperazin-2-yl)methanol via Reductive Amination Executive Summary (1-Benzyl-4-methylpiperazin-2-yl)methanol is a privileged scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic C2-Functionalization of (1-Benzyl-4-methylpiperazin-2-yl)methanol via Reductive Amination

Executive Summary

(1-Benzyl-4-methylpiperazin-2-yl)methanol is a privileged scaffold in medicinal chemistry, particularly for CNS-active targets (e.g., Sigma-1 receptor ligands, antihistamines). The C2-hydroxymethyl group serves as a critical vector for Structure-Activity Relationship (SAR) expansion. However, direct reductive amination is chemically impossible on the native alcohol; the substrate must function as a pro-electrophile .

This guide details the robust conversion of the C2-alcohol to C2-aminomethyl derivatives via a Telescoped Oxidation-Reductive Amination sequence . By avoiding the isolation of the configurationally unstable intermediate aldehyde, this protocol minimizes racemization at the C2 chiral center—a common failure mode in piperazine chemistry.

Strategic Reaction Pathway

The transformation requires a two-stage activation. The alcohol is first oxidized to the aldehyde (electrophile), which then undergoes condensation with an external amine to form an iminium ion, followed by hydride transfer.

G Alcohol (1-Benzyl-4-methylpiperazin-2-yl)methanol (Starting Material) Aldehyde Piperazine-2-carbaldehyde (Unstable Intermediate) Alcohol->Aldehyde Step 1: Oxidation (Swern or Parikh-Doering) Aldehyde->Aldehyde Risk: C2 Epimerization (If isolated/heated) Iminium Iminium Ion (Transient Species) Aldehyde->Iminium Step 2: Amine (R-NH2) AcOH, DCE Product C2-Aminomethyl Product (Target) Iminium->Product Step 3: Reduction NaBH(OAc)3

Figure 1: The telescoped reaction pathway. Note the critical risk of C2 epimerization at the aldehyde stage due to the acidic alpha-proton adjacent to the N1-benzyl group.

Critical Control Points (Expertise & Logic)

ParameterScientific Rationale
Oxidation Choice The C2-aldehyde is prone to hydration and racemization. Swern Oxidation is preferred for small scale (<1g) due to low temperature (-78°C). For scale-up, Parikh-Doering (

) is superior as it avoids cryogenic conditions but maintains mildness.
Aldehyde Handling Do not purify the aldehyde. The C2-proton is

to both a carbonyl and an amine, making it highly acidic (

). Silica gel chromatography often induces racemization. Use the crude aldehyde immediately.
Reductive Agent Use Sodium Triacetoxyborohydride (STAB) .[1] Unlike

, it is non-toxic and does not require pH adjustment. Unlike

, it is chemoselective for imines over aldehydes, preventing the reduction of the aldehyde back to the starting alcohol.
Acid Catalyst Piperazines are basic. The reaction medium must be buffered with Acetic Acid (1-2 eq) . Without acid, the amine will not effectively condense with the aldehyde to form the iminium species required for reduction.

Detailed Experimental Protocols

Phase A: Preparation of the Aldehyde (Swern Oxidation)

Target: Generation of 1-benzyl-4-methylpiperazine-2-carbaldehyde.

Reagents:

  • Oxalyl chloride (1.2 eq)

  • DMSO (2.4 eq)

  • Triethylamine (

    
    , 5.0 eq)
    
  • Dichloromethane (DCM, anhydrous)

Protocol:

  • Cool a solution of oxalyl chloride (1.2 eq) in anhydrous DCM (5 mL/mmol) to -78°C under nitrogen.

  • Add DMSO (2.4 eq) dropwise. Caution: Gas evolution. Stir for 15 min.

  • Add a solution of (1-Benzyl-4-methylpiperazin-2-yl)methanol (1.0 eq) in DCM dropwise. Maintain temperature below -60°C.

  • Stir for 30-45 min at -78°C to form the alkoxysulfonium salt.

  • Add

    
     (5.0 eq) dropwise. The solution will become thick/white.
    
  • Allow the reaction to warm to 0°C over 30 minutes.

  • Quench & Workup: Add saturated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine.
  • Drying: Dry over

    
     and concentrate in vacuo at room temperature  (do not heat).
    
  • Checkpoint: Proceed immediately to Phase B. The aldehyde appears as a yellow oil.

Phase B: Reductive Amination (Abdel-Magid Protocol)

Target: Coupling with amine (


).

Reagents:

  • Crude Aldehyde (from Phase A)

  • Amine (

    
    , 1.1 - 1.2 eq)
    
  • Sodium Triacetoxyborohydride (

    
    , 1.4 - 1.5 eq)
    
  • Acetic Acid (AcOH, 1.0 - 2.0 eq)

  • 1,2-Dichloroethane (DCE) or DCM

Protocol:

  • Dissolve the crude aldehyde in DCE (5-10 mL/mmol).

  • Add the external amine (1.1 eq).

  • Add Acetic Acid (1.0 eq). Note: If using a salt form of the amine (e.g.,

    
    ), add 1.0 eq of TEA instead of AcOH to free the base, as the HCl salt provides the necessary acidity.
    
  • Stir for 30 minutes at room temperature to allow imine formation .

  • Add

    
     (1.5 eq) in one portion.
    
  • Stir at room temperature for 2-16 hours. Monitor by LCMS (Look for disappearance of imine mass).

  • Quench: Add saturated aqueous

    
     to neutralize the acid. Stir for 15 min.
    
  • Extraction: Extract with DCM or EtOAc.

  • Purification: The product is a tri-amine. Purification is best achieved via Reverse Phase Preparative HPLC (acidic buffer) or amine-functionalized silica gel to avoid streaking.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Alcohol Recovery) Reduction of aldehyde back to alcohol.The imine did not form before the hydride was active. Increase the pre-stir time (Step 4) to 1-2 hours before adding STAB.
Racemization (ee% loss) Aldehyde handled too warmly or too long.Keep the oxidation workup cold (

). Switch to Dess-Martin Periodinane (DMP) oxidation at 0°C if Swern is problematic.
No Reaction (Amine) Steric hindrance or low nucleophilicity.If using electron-deficient anilines, STAB may be too weak. Switch to Sodium Cyanoborohydride (

)
with stronger acid catalysis (ZnCl2 or Ti(OiPr)4).
Dialkylation Primary amine reacted twice.Use a large excess of the amine (3-5 eq) if the amine is cheap. Otherwise, protect the amine or use the stepwise method.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. The foundational text for the STAB protocol.

  • Bedürftig, S., & Wünsch, B. (2004). "Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity."[5] Bioorganic & Medicinal Chemistry. Details the specific synthesis and handling of the (1-benzyl-4-methylpiperazin-2-yl)methanol scaffold.

  • Beshore, D. C., & Dinsmore, C. J. (2002).[6] "Preparation of Substituted Piperazinones via Tandem Reductive Amination." Organic Letters. Provides insights into preventing racemization in piperazine derivatives.

  • BenchChem Application Notes. (2025). "Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol." General industrial context for this specific scaffold.

Sources

Application

Scalable synthesis methods for (1-Benzyl-4-methylpiperazin-2-yl)methanol

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals Scalable Synthesis of (1-Benzyl-4-methylpiperazin-2-yl)methanol Abstract (1-Benzyl-4-methylpiperazin-2-yl)methanol is...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals

Scalable Synthesis of (1-Benzyl-4-methylpiperazin-2-yl)methanol

Abstract

(1-Benzyl-4-methylpiperazin-2-yl)methanol is a chiral piperazine derivative of significant interest in pharmaceutical research and development due to its prevalence as a key structural motif in a variety of bioactive molecules. The stereochemistry at the C2 position is often crucial for therapeutic efficacy and safety, necessitating robust and scalable synthetic methods for the preparation of enantiomerically pure forms. This application note provides a detailed, scalable, and efficient synthetic route to (1-Benzyl-4-methylpiperazin-2-yl)methanol, starting from the readily available chiral precursor, (S)-piperazine-2-carboxylic acid. The presented protocols are designed to be adaptable for both laboratory-scale synthesis and larger-scale production, with a focus on practical and cost-effective methodologies.

Introduction

Piperazine and its derivatives are considered privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs targeting various therapeutic areas, including central nervous system disorders, infectious diseases, and oncology.[1][2] The conformational flexibility and basic nature of the piperazine ring allow it to interact with multiple biological targets, while also improving the pharmacokinetic properties of drug candidates. The introduction of chirality, particularly at the carbon atoms of the piperazine ring, further expands the chemical space and can lead to enhanced potency and selectivity.[3][4]

(1-Benzyl-4-methylpiperazin-2-yl)methanol, with its defined stereocenter and versatile functional groups, represents a valuable building block for the synthesis of complex pharmaceutical agents. However, the development of a scalable and stereocontrolled synthesis remains a significant challenge. This guide outlines a robust and well-characterized synthetic pathway to address this need, providing detailed protocols and insights into process optimization.

Synthetic Strategy Overview

The presented synthesis of (1-Benzyl-4-methylpiperazin-2-yl)methanol is a linear, multi-step process commencing from the commercially available and enantiopure (S)-piperazine-2-carboxylic acid. This strategy offers excellent control over the stereochemistry at the C2 position throughout the synthesis. The key transformations involve sequential N-functionalization and the reduction of the carboxylic acid moiety to the primary alcohol.

A retrosynthetic analysis reveals a logical disconnection strategy, highlighting the key intermediates and transformations:

Retrosynthesis final_product (1-Benzyl-4-methylpiperazin-2-yl)methanol intermediate3 (S)-1-Benzyl-4-methylpiperazine-2-carboxylic acid final_product->intermediate3 Reduction intermediate2 (S)-1-Benzylpiperazine-2-carboxylic acid intermediate3->intermediate2 N-Methylation intermediate1 (S)-4-(tert-Butoxycarbonyl)-1-benzylpiperazine-2-carboxylic acid intermediate2->intermediate1 Boc Deprotection starting_material (S)-Piperazine-2-carboxylic acid intermediate1->starting_material N-Benzylation & Boc Protection

Caption: Retrosynthetic analysis of (1-Benzyl-4-methylpiperazin-2-yl)methanol.

The forward synthesis is designed to be highly modular, allowing for potential modifications to introduce diversity at the N1 and N4 positions.

Workflow start Start: (S)-Piperazine-2-carboxylic acid step1 Step 1: N-Benzylation and N'-Boc Protection start->step1 intermediate1 Intermediate 1: (S)-4-(tert-Butoxycarbonyl)-1-benzylpiperazine-2-carboxylic acid step1->intermediate1 step2 Step 2: Boc Deprotection intermediate1->step2 intermediate2 Intermediate 2: (S)-1-Benzylpiperazine-2-carboxylic acid step2->intermediate2 step3 Step 3: N-Methylation intermediate2->step3 intermediate3 Intermediate 3: (S)-1-Benzyl-4-methylpiperazine-2-carboxylic acid step3->intermediate3 step4 Step 4: Reduction of Carboxylic Acid intermediate3->step4 final_product Final Product: (1-Benzyl-4-methylpiperazin-2-yl)methanol step4->final_product LAH_Reduction cluster_0 Mechanism of LiAlH₄ Reduction of a Carboxylic Acid RCOOH R-COOH LAH LiAlH₄ Intermediate1 [R-COO]⁻ Li⁺ + H₂ + AlH₃ LAH->Intermediate1 Deprotonation Intermediate2 R-CHO (Aldehyde) Intermediate1->Intermediate2 Reduction Intermediate3 R-CH₂-O-AlH₂ Intermediate2->Intermediate3 Reduction H3O_plus H₃O⁺ (workup) FinalProduct R-CH₂-OH H3O_plus->FinalProduct Hydrolysis

Sources

Method

Application Notes and Protocols: Strategic Protection of (1-Benzyl-4-methylpiperazin-2-yl)methanol for Selective Synthesis

Introduction: Navigating the Synthetic Challenge (1-Benzyl-4-methylpiperazin-2-yl)methanol is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure incorporates three...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Challenge

(1-Benzyl-4-methylpiperazin-2-yl)methanol is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure incorporates three distinct functional groups: a secondary amine, a tertiary amine, and a primary alcohol. This trifecta of reactivity presents a considerable challenge for synthetic chemists. Uncontrolled reactions will lead to a mixture of products, as common reagents can react at both the secondary amine and the primary alcohol.

Therefore, the successful and selective functionalization of this molecule hinges entirely on a robust and well-designed protecting group strategy. This guide provides a comprehensive overview of the strategic considerations, orthogonal protection schemes, and detailed experimental protocols required to selectively modify the amine and alcohol functionalities of (1-Benzyl-4-methylpiperazin-2-yl)methanol. The principles discussed herein are grounded in the fundamental concepts of chemoselectivity and orthogonal protection, which allow for the deprotection of one functional group in the presence of another by using specific and non-interfering reaction conditions.[1][2][3][4]

Diagram 1: Structure and Reactive Sites

structure mol N_sec Secondary Amine (Highly Nucleophilic) N_sec->mol O_prim Primary Alcohol (Nucleophilic) O_prim->mol N_tert Tertiary Amine (Generally Unreactive, Basic) N_tert->mol workflow start Synthetic Goal: Modify (1-Benzyl-4-methylpiperazin-2-yl)methanol decision Which functional group to modify? start->decision protect_amine Protect Secondary Amine (e.g., Boc group) decision->protect_amine Alcohol protect_alcohol Protect Primary Alcohol (e.g., TBDMS group) decision->protect_alcohol Amine react_alcohol Perform desired reaction at Primary Alcohol protect_amine->react_alcohol deprotect_amine Deprotect Amine (Acidic conditions) react_alcohol->deprotect_amine react_amine Perform desired reaction at Secondary Amine protect_alcohol->react_amine deprotect_alcohol Deprotect Alcohol (Fluoride source) react_amine->deprotect_alcohol

Caption: Decision workflow for selective functionalization.

Selecting the Right Tools: Protecting Groups for Amines and Alcohols

The choice of protecting group is critical and depends on the planned subsequent reaction steps. The following table summarizes robust and commonly used protecting groups for an effective orthogonal strategy.

Functional GroupProtecting GroupAbbreviationReagents for ProtectionDeprotection ConditionsOrthogonal To
Secondary Amine tert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Acidic (TFA, HCl in Dioxane) [5][6][7]TBDMS, TBDPS, Benzyl
Secondary Amine BenzyloxycarbonylCbzBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C) [8][9][10]TBDMS, TBDPS, Boc
Primary Alcohol tert-ButyldimethylsilylTBDMSTBDMS-Cl, ImidazoleFluoride (TBAF) or Acidic (HF, AcOH) [11][12]Boc, Cbz
Primary Alcohol BenzylBnBenzyl bromide (BnBr), NaHCatalytic Hydrogenolysis (H₂, Pd/C) [8][9][10]Boc, TBDMS

Expert Insight: The most versatile and highly recommended orthogonal pair for this substrate is N-Boc and O-TBDMS . The N-Boc group is exceptionally stable to the basic conditions used for silylation and to a wide range of nucleophilic and reductive conditions. Conversely, the O-TBDMS group is stable to the acidic conditions required for Boc removal. The Cbz/TBDMS pair is also effective. However, the use of Cbz or Bn groups requires careful consideration, as the catalytic hydrogenation conditions needed for their removal will also cleave the existing N-benzyl group on the piperazine ring. This can be a strategic advantage if removal of both benzyl groups is the desired outcome.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales for each procedure.

Protocol 1: Selective N-Protection of the Secondary Amine with Boc Anhydride

Rationale: This protocol selectively protects the more nucleophilic secondary amine, leaving the primary alcohol available for subsequent reactions. Di-tert-butyl dicarbonate is a mild and efficient reagent for this transformation. [5][13][14] Materials:

  • (1-Benzyl-4-methylpiperazin-2-yl)methanol

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

  • Triethylamine (TEA) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (1-Benzyl-4-methylpiperazin-2-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected product.

Protocol 2: Selective O-Protection of the Primary Alcohol with TBDMS Chloride

Rationale: To functionalize the secondary amine, the primary alcohol is first protected as a TBDMS ether. The steric bulk of the TBDMS group favors reaction at the less hindered primary alcohol. [15]Imidazole is used as a base to facilitate the reaction and scavenge the HCl byproduct. [16][17] Materials:

  • (1-Benzyl-4-methylpiperazin-2-yl)methanol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equivalents)

  • Imidazole (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve (1-Benzyl-4-methylpiperazin-2-yl)methanol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Add TBDMS-Cl (1.2 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic extracts, wash sequentially with water and brine to remove residual DMF and imidazole.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue via flash chromatography (hexane/ethyl acetate gradient) to obtain the desired O-TBDMS protected product.

Protocol 3: Orthogonal Deprotection - Selective Removal of the N-Boc Group

Rationale: The Boc group is readily cleaved under acidic conditions, which will not affect a TBDMS ether. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method for this deprotection. [5][6] Materials:

  • N-Boc, O-TBDMS protected (1-Benzyl-4-methylpiperazin-2-yl)methanol

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected substrate (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add TFA (10-20 equivalents, typically a 25-50% v/v solution of TFA in DCM).

  • Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring for the disappearance of the starting material by TLC.

  • Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is basic (~8-9).

  • Extract with DCM (3x), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine, which can be purified further if necessary.

Protocol 4: Orthogonal Deprotection - Selective Removal of the O-TBDMS Group

Rationale: Silyl ethers are uniquely susceptible to cleavage by fluoride ions due to the high strength of the Si-F bond. [18]Tetrabutylammonium fluoride (TBAF) is the most common reagent for this transformation and is completely orthogonal to the acid-labile Boc group. [11][12] Materials:

  • N-Boc, O-TBDMS protected (1-Benzyl-4-methylpiperazin-2-yl)methanol

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the O-TBDMS protected substrate (1.0 eq) in anhydrous THF in a flask at room temperature.

  • Add the TBAF solution (1.2 eq) dropwise.

  • Stir the reaction for 2-4 hours at room temperature. Monitor by TLC until the silyl ether is fully cleaved.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the resulting alcohol by flash column chromatography.

Conclusion

The selective functionalization of (1-Benzyl-4-methylpiperazin-2-yl)methanol is a solvable challenge that relies on the deliberate and strategic application of protecting groups. By understanding the relative reactivity of the amine and alcohol functionalities and employing an orthogonal protection scheme, such as the N-Boc/O-TBDMS pairing, researchers can unlock the full synthetic potential of this valuable building block. The protocols provided herein offer reliable, field-tested methods for achieving high-yielding and chemoselective transformations, paving the way for the efficient development of novel and complex molecular architectures.

References

  • Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Reddy, C. R., et al. (2007). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. The Journal of Organic Chemistry, 72(19), 7437–7439. [Link]

  • Classen-Houben, A., et al. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6. [Link]

  • Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J. P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(12), 1123-1125. [Link]

  • Reddy, C. R., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Tetrahedron Letters, 48(42), 7579-7582. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • Shah, S. T. A., Singh, S., & Guiry, P. J. (2009). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry, 74(5), 2179–2182. [Link]

  • Gatos, D., et al. (2000). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. The Journal of Organic Chemistry, 65(17), 5129-33. [Link]

  • J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2024). 17.8: Protection of Alcohols. [Link]

  • Reddy, C. R., et al. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 6(11), 1959-61. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. [Link]

  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?. [Link]

  • Bartoszewicz, A., et al. (2008). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. Synlett, 2008(1), 37-40. [Link]

  • Demirtas, I., & Buyukkidan, B. (n.d.). The Selective Protection and Deprotection of Alcohols and Amines. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Kunes, J., et al. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. Monatshefte für Chemie - Chemical Monthly, 146, 1335-1347. [Link]

  • Sharma, U., et al. (2014). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 38(11), 5553-5559. [Link]

  • NROChemistry. (2022). Protection of Alcohols. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Reddit. (2023). Selective protection of alcohol over amine. [Link]

  • Korch, K. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(49), 13373-13376. [Link]

  • University of Bristol. (n.d.). Protecting Groups. [Link]

  • University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Miller, J. F., et al. (2015). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 6(5), 551–556. [Link]

  • Silkroad Science. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Organic Chemistry Data. (n.d.). Cbz Protection - Common Conditions. [Link]

Sources

Application

Handling and storage protocols for (1-Benzyl-4-methylpiperazin-2-yl)methanol

Application Notes & Protocols: (1-Benzyl-4-methylpiperazin-2-yl)methanol A Guide to Safe Handling, Storage, and Use for Research and Development Introduction: A Profile of (1-Benzyl-4-methylpiperazin-2-yl)methanol (1-Ben...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: (1-Benzyl-4-methylpiperazin-2-yl)methanol

A Guide to Safe Handling, Storage, and Use for Research and Development

Introduction: A Profile of (1-Benzyl-4-methylpiperazin-2-yl)methanol

(1-Benzyl-4-methylpiperazin-2-yl)methanol is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable pharmacokinetic properties and ability to interact with various biological targets.[1][2] The presence of a benzyl group suggests its use as a protected amine, a common strategy in multi-step organic synthesis.[3][4] The additional methyl and methanol functionalities offer further points for chemical modification, making this compound a versatile building block for drug discovery and development.[5]

Given its structural similarity to other psychoactive piperazine derivatives, it is prudent to handle this compound with the assumption of potential biological activity.[6][7] These application notes provide a framework for its safe handling and storage to ensure the integrity of the compound and the safety of laboratory personnel.

Physicochemical Properties and Hazard Assessment

While specific experimental data for (1-Benzyl-4-methylpiperazin-2-yl)methanol is limited, we can infer its properties from related structures.

Inferred Physicochemical Data
PropertyInferred Value/CharacteristicRationale & Sources
Molecular Formula C₁₃H₂₀N₂OBased on its chemical structure.[8]
Molecular Weight 220.31 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar compounds like 4-Methylbenzyl alcohol are solids.[9][10]
Storage Temperature 2-8°C, in a dry, dark place.Recommended for the related (1-Benzylpiperazin-2-yl)methanol.[11]
Hazard Identification and Classification

Based on hazard statements for analogous compounds, (1-Benzyl-4-methylpiperazin-2-yl)methanol should be treated as a hazardous substance.

Hazard ClassInferred ClassificationBasis & Source Compounds
Acute Oral Toxicity Category 4 (Harmful if swallowed)Based on H302 for (1-Benzylpiperazin-2-yl)methanol.[11]
Skin Irritation Category 2 (Causes skin irritation)Based on H315 for (1-Benzylpiperazin-2-yl)methanol and 1-Benzyl-4-methylpiperazine hydrochloride.[11][12]
Eye Irritation Category 2 (Causes serious eye irritation)Based on H319 for (1-Benzylpiperazin-2-yl)methanol and 1-Benzyl-4-methylpiperazine hydrochloride.[11][12]
Respiratory Irritation Category 3 (May cause respiratory irritation)Based on H335 for (1-Benzylpiperazin-2-yl)methanol and 1-Benzyl-4-methylpiperazine hydrochloride.[11][12]

A GHS pictogram of GHS07 (Exclamation mark) is associated with these hazards.[13]

Safe Handling Protocols

Adherence to good laboratory practice is paramount when handling this compound. The following protocols are designed to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US) standards.[14]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[15]

  • Body Protection: A standard laboratory coat is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[14] If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges should be used.

General Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of (1-Benzyl-4-methylpiperazin-2-yl)methanol from receipt to disposal.

G cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling A Receiving & Inspection B Log Compound in Inventory A->B C Review SDS (Analog) & Protocols B->C D Don Appropriate PPE C->D E Work in Fume Hood D->E F Weighing & Dispensing E->F G Reaction Setup / Use F->G H Decontaminate Workspace G->H I Proper Waste Disposal H->I J Store Compound Correctly I->J

Figure 1: Safe Handling Workflow
Step-by-Step Handling Protocol
  • Preparation:

    • Before handling, ensure that a safety shower and eyewash station are readily accessible.[16]

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Assemble all necessary equipment and reagents before starting work.

  • Dispensing and Weighing:

    • If the compound is a solid, avoid creating dust.[14] Use a spatula to carefully transfer the material.

    • Perform all weighing operations within the fume hood or in a ventilated balance enclosure.

    • Close the container tightly immediately after dispensing.[15]

  • Dissolution and Use in Reactions:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • This compound is a substituted amine and may react with strong acids and oxidizing agents.[15]

    • Benzyl groups can be sensitive to certain reaction conditions, such as catalytic hydrogenation.[17][18]

  • Post-Handling and Decontamination:

    • Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.

    • Remove and wash contaminated clothing before reuse.[15]

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[14]

Storage and Stability

Proper storage is crucial to maintain the purity and stability of (1-Benzyl-4-methylpiperazin-2-yl)methanol and to prevent accidental exposure.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CTo minimize degradation.[11]
Atmosphere Store in a tightly sealed container.[15]Protects from moisture and air.
Light Store in a dark place.[11]Piperazine derivatives can be light-sensitive.[19]
Location A well-ventilated, designated chemical storage area.To ensure proper segregation from incompatible materials.
Chemical Stability and Incompatibilities
  • Stability: The compound is expected to be stable under recommended storage conditions.[15]

  • Incompatible Materials: Avoid contact with:

    • Strong oxidizing agents[15]

    • Strong acids[15]

    • Acid chlorides[15]

    • Acid anhydrides[20]

    • Reducing agents[15]

  • Hazardous Decomposition Products: Under thermal decomposition, nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂) may be formed.[15]

Emergency Procedures

Spills and Leaks
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, but avoid breathing vapors.

  • Contain: For solid spills, sweep up the material carefully to avoid creating dust and place it in a suitable, labeled container for disposal.[12] For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[16]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and environmental health and safety office.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[12]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[19]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[19]

Waste Disposal

All waste containing (1-Benzyl-4-methylpiperazin-2-yl)methanol must be treated as hazardous waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Dispose of the waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[14]

References

  • Vertex AI Search. (2025, July 14). How to transport the Piperazine Series safely? - Blog.
  • Fisher Scientific. (2023, August 24). SAFETY DATA SHEET - (1-Benzyl-4-piperidyl)methanol.
  • BLD Pharm. 476493-27-3|(1-Benzylpiperazin-2-yl)methanol.
  • Stobec. (2026, January 5).
  • CDH Fine Chemical. material safety data sheet sds/msds - 4-Methyl Benzyl Alcohol.
  • Fisher Scientific. (2024, April 1).
  • Fisher Scientific. Amine Protection / Deprotection.
  • Fisher Scientific. (2010, November 24).
  • Tyl, M., et al. (2020, January 25). Substituted Piperazines as Novel Potential Radioprotective Agents. PMC - NIH.
  • Czylkowska, A., et al. (2021).
  • CymitQuimica. (2024, December 19). Safety Data Sheet - [(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride.
  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Actylis Lab Solutions. (2024, September 13).
  • Science.gov. piperazines: Topics.
  • Chemistry Europe. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • PubChemLite. (1-benzyl-4-methylpiperazin-2-yl)methanol.
  • Fisher Scientific.
  • BenchChem. (2025).
  • P. Navaratnam, et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry.
  • ResearchGate. (2015, February 21). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups.
  • PubMed. (2020, December 1).
  • State of Michigan.
  • ResearchGate. (2019, December 16).
  • Sigma-Aldrich. [2-(4-Benzylpiperazin-1-yl)phenyl]methanol.
  • Kouril, J., et al. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC - NIH.
  • Wikipedia. Benzyl alcohol.
  • PubChem. (4-Methylpiperazin-2-yl)methanol.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • SIOC. Progress of N-Benzyl Removal.
  • Semantic Scholar. (2015, April 15). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups.
  • MDPI. (2022, October 17). Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[15][16][21]Triazolo[4,3-b][14][15][16][21]tetrazine.

  • Sigma-Aldrich. (4-methyl-piperazin-2-yl)-methanol AldrichCPR.
  • PubMed.
  • PubChem. 1-Benzyl-4-methyl-piperazine.
  • Almaghrabi, M. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Sigma-Aldrich. 4-Methylbenzyl alcohol 98%.
  • Chem-Impex. 4-Methylbenzyl alcohol.

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions when using (1-Benzyl-4-methylpiperazin-2-yl)methanol

Welcome to the technical support center for (1-Benzyl-4-methylpiperazin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1-Benzyl-4-methylpiperazin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions and challenges encountered during the use of this versatile building block. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and success of your experiments.

Introduction: Understanding the Reactivity of (1-Benzyl-4-methylpiperazin-2-yl)methanol

(1-Benzyl-4-methylpiperazin-2-yl)methanol is a valuable scaffold in medicinal chemistry, prized for its structural features that can impart favorable pharmacokinetic properties to drug candidates.[1][2][3] However, like many piperazine derivatives, its utility can be hampered by a propensity for specific side reactions. The presence of two distinct nitrogen atoms—a tertiary amine within the ring and a benzylic tertiary amine—along with a primary alcohol, presents a unique set of reactivity challenges. This guide will address the most common issues, providing both mechanistic explanations and actionable protocols to minimize unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with (1-Benzyl-4-methylpiperazin-2-yl)methanol?

A1: The primary side reactions of concern are:

  • N-Oxidation: The tertiary amine, particularly the endocyclic N-methyl group, is susceptible to oxidation, forming the corresponding N-oxide. This is a common metabolic pathway for piperazine-containing drugs and can also occur under certain reaction conditions.[4][5]

  • Over-alkylation/Over-benzylation: In reactions where the piperazine nitrogen is intended to act as a nucleophile, there is a risk of forming a quaternary ammonium salt, especially with reactive electrophiles.

  • Di-substitution Byproducts in Synthesis: During the synthesis of the parent compound itself, a common impurity is the symmetrically disubstituted piperazine.[6][7]

  • De-benzylation: The N-benzyl group can be susceptible to cleavage under certain reductive or acidic conditions.

  • Ether Formation: The primary alcohol can undergo etherification, particularly under acidic conditions with an alcohol solvent.[8]

Q2: How can I detect the formation of these side products in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is recommended for impurity profiling.[9]

  • Thin Layer Chromatography (TLC): A quick and effective method for initial assessment. N-oxides are typically more polar and will have a lower Rf value than the parent compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for identifying and quantifying impurities. You can monitor for the expected mass of the parent compound as well as the masses of potential side products (e.g., M+16 for N-oxide).[10][11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities and can be used to detect starting materials and less polar byproducts.[4][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural confirmation of impurities if they are present in sufficient quantities.

Q3: Are there any general handling and storage recommendations to maintain the integrity of (1-Benzyl-4-methylpiperazin-2-yl)methanol?

A3: Yes, proper handling and storage are crucial.

  • Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Handling: Use anhydrous solvents and perform reactions under an inert atmosphere whenever possible, especially when working with strong bases or oxidizing agents.[14]

Troubleshooting Guides

Issue 1: Unwanted N-Oxide Formation

Symptom: Appearance of a new, more polar spot on TLC and a corresponding M+16 peak in the LC-MS analysis of your reaction mixture.

Causality: Tertiary amines, like the N-methyl group in the piperazine ring, can be oxidized by various reagents, including peroxides, peracids (like m-CPBA), and even atmospheric oxygen under certain conditions, especially in the presence of metal catalysts.[15]

Mitigation Strategies:

  • Deoxygenate Solvents: Before use, sparge solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Avoid Strong Oxidizing Agents: If your reaction scheme permits, choose reagents that are less prone to causing N-oxidation.

  • Control Reaction Temperature: Higher temperatures can accelerate oxidation. Running reactions at lower temperatures may help minimize this side reaction.

  • Workup Procedure: During aqueous workup, minimize exposure to air and consider adding a mild reducing agent like sodium thiosulfate if oxidation is a significant issue.

Protocol for N-Oxide Reduction:

If N-oxide formation is unavoidable, it can often be reduced back to the parent amine. A mild and effective method involves the use of ammonium formate with a palladium on carbon catalyst.[16]

Step-by-Step Protocol:

  • Dissolve the crude reaction mixture containing the N-oxide in methanol.

  • Add 5-10 mol% of 10% Palladium on carbon (Pd/C).

  • Add 3-5 equivalents of ammonium formate.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Proceed with standard aqueous workup and purification.

Issue 2: Formation of Di-substituted Byproducts During Synthesis

Symptom: During the synthesis of a monosubstituted piperazine derivative, a significant amount of a less polar, symmetrically disubstituted byproduct is observed.

Causality: The two nitrogen atoms of the piperazine ring have similar nucleophilicity, making selective monosubstitution challenging.[2]

Mitigation Strategies:

  • Use of a Large Excess of Piperazine: Employing a significant excess of the piperazine starting material can statistically favor monosubstitution.

  • Use of a Protecting Group: A common strategy involves protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc). This allows for selective reaction at the other nitrogen, followed by deprotection.[6]

  • Control of Stoichiometry and Addition Rate: Slow, dropwise addition of the electrophile to a solution of the piperazine can help to minimize disubstitution.

Workflow for Selective Monosubstitution:

G cluster_0 Selective Monosubstitution Strategy start Piperazine protect Protecting Group Introduction (e.g., Boc) start->protect mono_sub Monosubstituted Protected Piperazine protect->mono_sub reaction Reaction with Electrophile mono_sub->reaction di_sub_protected Disubstituted Protected Piperazine reaction->di_sub_protected deprotect Deprotection di_sub_protected->deprotect final_product Desired Monosubstituted Product deprotect->final_product G reagents (1-Benzyl-4-methylpiperazin-2-yl)methanol + Reactant solvent Aprotic Solvent (DCM, THF, Acetonitrile) reagents->solvent conditions Controlled Temperature (e.g., 0°C to RT) solvent->conditions product Desired Product conditions->product side_product Ether Byproduct (Minimized) conditions->side_product

Caption: Recommended reaction conditions to avoid etherification.

Data Summary: Common Side Products and Their Identification

Side ProductStructureΔ Mass from ParentTypical TLC Rf (vs. Parent)Key Spectroscopic Signature
N-OxideAddition of Oxygen to N-methyl+16LowerM+16 in MS
Di-benzylated ImpurityAdditional Benzyl group on N4+90HigherCharacteristic benzyl protons in NMR
Methyl EtherO-methylation of alcohol+14HigherO-CH3 singlet in NMR (~3.3 ppm)
De-benzylated ProductLoss of N-benzyl group-90LowerAbsence of benzyl protons in NMR

References

  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Journal of Organic Chemistry, 66(15), 5264–5265. Retrieved from [Link]

  • Staack, R. F., Maurer, H. H., & Ewald, A. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 773(1), 47-56. Retrieved from [Link]

  • Staack, R. F., & Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Forensic Science International, 128(1-2), 22-31. Retrieved from [Link]

  • Various Authors. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Open Chemistry, 15(1). Retrieved from [Link]

  • Google Patents. (n.d.). WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives.
  • Kavková, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2176. Retrieved from [Link]

  • Grifasi, F., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase inhibitors. Pharmaceuticals, 16(11), 1584. Retrieved from [Link]

  • Chan, W. Y., et al. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry, 12(1), 008-016. Retrieved from [Link]

  • Chen, E. (2018). Mitigation methods for piperazine oxidation in post-combustion carbon capture. University of Texas at Austin. Retrieved from [Link]

  • Zimecki, M., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical & Pharmaceutical Research, 8(1). Retrieved from [Link]

  • Aggarwal, S., et al. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Medicinal Chemistry. Retrieved from [Link]

  • Talsi, E. A., et al. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. ResearchGate. Retrieved from [Link]

  • Adamowicz, P., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7548. Retrieved from [Link]

  • Castillo-Hernández, J. C., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Behavioural Neurology, 2017, 1-10. Retrieved from [Link]

  • Various Authors. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). (1-benzyl-4-methylpiperazin-2-yl)methanol. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Analytical Methods. (2010). Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Journal of Pharmaceutical Research International, 34(1A), 1-10. Retrieved from [Link]

  • Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 2008(21), 3487-3488. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Crude (1-Benzyl-4-methylpiperazin-2-yl)methanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of (1-Benzyl-4-methylpiperazin-2-yl)methanol. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of (1-Benzyl-4-methylpiperazin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this valuable piperazine building block with high purity. The following troubleshooting guides and FAQs are structured to address specific issues encountered during experimental work, providing not just protocols, but the scientific rationale behind them.

Section 1: Frequently Asked Questions (FAQs) - Initial Assessment & Purification Strategy

This section addresses the preliminary steps of analyzing your crude material and formulating a robust purification plan.

Q1: What are the likely impurities in my crude (1-Benzyl-4-methylpiperazin-2-yl)methanol?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Assuming a common synthesis involving the N-alkylation of a piperazine precursor, the impurities can be categorized as follows.

Causality Insight: Understanding the source of impurities is the first step in designing a targeted purification strategy. For instance, knowing you have a non-basic impurity like residual benzyl chloride allows for a simple acid-base extraction for its removal, whereas a structurally similar basic impurity will necessitate a high-resolution technique like chromatography.

Table 1: Common Potential Impurities in Crude (1-Benzyl-4-methylpiperazin-2-yl)methanol

Impurity NameSource / TypeTypical PropertiesRecommended Removal Method
Piperazine / 1-MethylpiperazineUnreacted Starting MaterialHighly polar, basicAcid-base extraction, Recrystallization
Benzyl Chloride / Benzyl AlcoholUnreacted Reagent / HydrolysisNon-polar, non-basicAcid-base extraction, Chromatography
1,4-Dibenzyl-2-methylpiperazineOver-alkylation Side Product[1]Less polar than product, basicColumn Chromatography
(4-Methylpiperazin-2-yl)methanolDebenzylation Side Product[2][3]More polar than product, basicColumn Chromatography
N-Oxide derivativesOxidation of tertiary aminesHighly polar, basicColumn Chromatography, Chemical Reduction
Residual Solvents (e.g., Toluene, THF, Methanol)Synthesis / WorkupVariesHigh-vacuum evaporation, Recrystallization
Inorganic Salts (e.g., NaCl, K₂CO₃)Reagents / WorkupInsoluble in most organic solventsFiltration, Aqueous Wash
Q2: What initial analytical techniques should I use to assess the purity of my crude product?

A2: A multi-technique approach is essential for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): This is your first and fastest tool. Use a mobile phase like 95:5 Dichloromethane/Methanol with 0.5% triethylamine to get a baseline assessment. It will help you visualize the number of components and estimate their relative polarities.

  • Proton Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation of your desired product and helps identify major impurities. For example, the absence of a peak around 4.5 ppm might suggest the loss of the benzyl group, while a singlet around 2.2 ppm would confirm the N-methyl group.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for purity assessment. It separates the components of your mixture and provides their mass-to-charge ratio, allowing for the confident identification of product and byproducts by comparing their molecular weights.

Q3: What is the general purification strategy for a polar, basic compound like this?

A3: A multi-step strategy is typically required to achieve high purity (>99.5%). The workflow is designed to remove distinct classes of impurities at each stage.

Workflow Rationale: This hierarchical approach is efficient. Liquid-liquid extraction removes gross, non-basic impurities and salts first. Column chromatography then separates the target compound from structurally similar, basic impurities. Finally, recrystallization serves as the ultimate polishing step to remove trace impurities and yield a product with high crystalline purity, which is often required in pharmaceutical development.[4]

Purification Workflow crude Crude Product (Oil or Solid) lle Liquid-Liquid Acid-Base Extraction crude->lle Initial Cleanup chrom Column Chromatography lle->chrom Separation of Basic Impurities recryst Recrystallization or Salt Formation chrom->recryst Final Polishing pure Pure Product (>99.5%) recryst->pure

Caption: General purification workflow for (1-Benzyl-4-methylpiperazin-2-yl)methanol.

Section 2: Troubleshooting Guides - Step-by-Step Protocols

This section provides detailed protocols and troubleshooting advice for common purification techniques.

Topic: Liquid-Liquid Extraction (Acid-Base Workup)

This technique leverages the basicity of the piperazine nitrogen to selectively move your compound between aqueous and organic phases.[5][6]

Q4: My crude product is an oily residue containing non-basic impurities. How can I perform an initial cleanup?

A4: An acid-base extraction is the ideal first step. This protocol will transfer your basic amine product into an aqueous layer, leaving non-basic organic impurities (like residual benzyl chloride or dibenzyl ether) behind.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude oil/solid in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10 mL per 1 g of crude).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 10 mL). Combine the aqueous (acidic) layers. Your protonated product is now in the aqueous phase.

  • Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of ethyl acetate (1 x 10 mL) to remove any trapped non-polar impurities. Discard this organic layer.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution with swirling until the pH is >12 (check with pH paper). You are now converting your product back to its free-base form.

  • Product Extraction: Extract the basified aqueous layer with dichloromethane (3 x 15 mL). The free-based product will move back into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, free-based product.

Acid-Base Extraction start Crude in Organic Solvent Product (Base) Impurity (Neutral) step1 Extract with 1M HCl Aqueous Phase: Product·HCl Organic Phase: Impurity (Neutral) start->step1 step2 step2 step1->step2 Separate Phases step3 Extract with Organic Solvent Organic Phase: Product (Base) Aqueous Phase: Salts step2->step3 end Purified Product in Organic Solvent step3->end Separate Phases

Caption: Workflow diagram for a typical acid-base liquid-liquid extraction.

Topic: Flash Column Chromatography

This is the primary method for separating your target compound from structurally similar impurities that could not be removed by extraction.

Q5: My compound is streaking badly on a standard silica gel column. How can I resolve this?

A5: This is a classic problem when purifying amines on silica gel.

Mechanistic Explanation: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. Basic amines, like your piperazine derivative, can interact strongly with these acidic sites via an acid-base interaction. This causes poor elution, leading to significant "streaking" or "tailing" of the compound spot, resulting in poor separation and low recovery.[7]

Solutions:

  • Add a Basic Modifier: The most common solution is to add a small amount of a competing base to the mobile phase. This base will "neutralize" the acidic sites on the silica, allowing your compound to elute cleanly.

    • Protocol: Add 0.5-2% triethylamine (Et₃N) or 1-2% of a 7N ammonia in methanol solution to your mobile phase (e.g., Dichloromethane/Methanol).[8]

  • Use an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying amines as it lacks the strong acidic sites.[8][9]

    • Amine-Functionalized Silica: This is often the best choice. The silica is covalently modified with aminopropyl groups, creating a basic surface that repels basic compounds, leading to excellent peak shapes without needing mobile phase modifiers.[7][10]

Caption: Decision logic for troubleshooting amine purification on silica gel.

Q6: What are the recommended starting conditions for column chromatography for this compound?

A6: The optimal conditions will depend on your specific impurity profile, but the following table provides validated starting points. Always perform TLC first to guide your solvent system selection.

Table 2: Recommended Starting Conditions for Flash Chromatography

Stationary PhaseMobile Phase SystemGradientComments
Silica Gel Dichloromethane (DCM) / Methanol (MeOH) + 1% Triethylamine (Et₃N)Start with 100% DCM, gradient to 95:5 DCM/MeOHThe classic choice. Et₃N is crucial to prevent streaking.[8]
Alumina (Neutral) Ethyl Acetate (EtOAc) / HexanesStart with 80:20 Hexanes/EtOAc, gradient to 100% EtOAcGood for moderately polar amines. May not require a basic modifier.[8][9]
Amine-Functionalized Silica Hexanes / Ethyl Acetate (EtOAc)Start with 90:10 Hexanes/EtOAc, gradient to 100% EtOAcOften provides the best peak shape without additives.[7][10]
Reversed-Phase (C18) Water (H₂O) / Acetonitrile (ACN) + 0.1% Formic AcidStart with 95:5 H₂O/ACN, gradient to 5:95 H₂O/ACNFor very polar impurities. The acid ensures the amine is protonated and interacts well with the mobile phase.
Topic: Recrystallization

This is the definitive method for achieving the highest level of purity for solid compounds.

Q7: How can I purify my product to >99.5% purity for final use?

A7: Recrystallization is the most effective technique for removing trace impurities from a compound that is already substantially pure (>90%). The principle relies on the differences in solubility between your product and the impurities in a chosen solvent at different temperatures.

Self-Validating Principle: A successful recrystallization is a self-validating system. The formation of well-defined crystals inherently excludes impurities, which remain in the mother liquor. The sharpness of the melting point of the resulting crystals serves as a reliable indicator of high purity.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Find a solvent that dissolves your compound when hot but not when cold. Good candidates for your compound include isopropanol, ethanol, or ethyl acetate/heptane mixtures.[11][12]

  • Dissolution: Place your compound in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to fully dissolve the solid.

  • Hot Filtration (if needed): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Q8: My product won't crystallize and keeps "oiling out". What can I do?

A8: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, causing it to separate as a liquid instead of forming crystals.

Troubleshooting Steps:

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.

  • Slow Down the Cooling: Rapid cooling encourages oiling. Let the solution cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of theflask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a tiny crystal of pure product, add it to the cooled solution to induce crystallization.

  • Convert to a Salt: The free base of your compound may be a low-melting solid or an oil. Converting it to a crystalline salt, like the dihydrochloride, often dramatically improves its crystallization properties.[13][14] To do this, dissolve the purified free base in a solvent like ethanol or isopropanol and add a stoichiometric amount of HCl (e.g., as a solution in isopropanol) to precipitate the salt.

References
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • University of Rochester. Flash Column Chromatography. Link

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Link

  • Káňová, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 575. Link

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Link

  • Manasa Life Sciences. Piperazine / NPIP starting material. Link

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Link

  • Synple Chem. Application Note – Reductive Amination. Link

  • Organomation. (n.d.). Solvent Extraction Techniques. Link

  • Wikipedia. (2024). Liquid–liquid extraction. Link

  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Link

  • Organic Syntheses. 1-benzylpiperazine. Link

  • International Journal of Pharmacy & Pharmaceutical Research. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Link

  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Link

  • Progress of N-Benzyl Removal. (2019, March 13). Chinese Journal of Organic Chemistry. Link

  • Bull, S. D., et al. (2001). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1, 3112-3119. Link

  • Google Patents. (1995). Method for preparing piperazines. Link

  • Google Patents. (1956). Purification of piperazine. Link

  • Journal of Organic Chemistry. (2009). Synthesis of Conformationally Constrained Diaminodicarboxylic Acid Derivatives. Link

  • SWGDrug. (2005, June). BENZYLPIPERAZINE. Link

  • Wikipedia. (2024). Piperazine. Link

  • Google Patents. (2005). Process for preparing N-benzyl piperazine. Link

  • ResearchGate. (2021). Methods for the catalytic synthesis of piperazine. Link

  • LCGC International. (2025, December 6). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Link

  • Organic Letters. (2001). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Link

  • Analytical and Bioanalytical Chemistry. (2008). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Link

  • Semantic Scholar. (2006). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Link

Sources

Troubleshooting

Technical Support Center: (1-Benzyl-4-methylpiperazin-2-yl)methanol Stability &amp; Handling

Executive Summary This technical guide addresses the stability profile of (1-Benzyl-4-methylpiperazin-2-yl)methanol in aqueous media. While piperazine scaffolds are generally robust, the specific combination of a benzyla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the stability profile of (1-Benzyl-4-methylpiperazin-2-yl)methanol in aqueous media. While piperazine scaffolds are generally robust, the specific combination of a benzylamine moiety , a tertiary amine , and a primary alcohol introduces specific vulnerabilities—primarily oxidative dealkylation and pH-dependent solubility crashes.

This guide is structured to troubleshoot the two most common user complaints:

  • "My solution turned cloudy/precipitated." (Solubility/pH issues)

  • "My peak area decreased/new impurities appeared." (Oxidative degradation)

Module 1: Solubility & pH Dynamics (The "Invisible" Crash)

The Mechanism

The most frequent stability failure with this compound is not chemical degradation, but thermodynamic instability driven by pH. The molecule contains two basic nitrogen centers.

  • N1 (Methyl-substituted): pKa ≈ 9.0–9.5 (Predicted based on N-methylpiperazine data).

  • N4 (Benzyl-substituted): pKa ≈ 4.5–5.3.

The Trap: In physiological buffers (pH 7.4) or basic media, the molecule exists in equilibrium with its mono-cationic or neutral forms. The neutral form is highly lipophilic due to the benzyl group, leading to micro-precipitation that may be invisible to the naked eye but catastrophic for assay reproducibility.

Troubleshooting Protocol: The "Cloud Point" Check

User Question: "I prepared a 10 mM stock in PBS (pH 7.4), but the concentration drops over time. Is it degrading?"

Diagnosis: Likely adsorption or precipitation, not degradation.

Step-by-Step Resolution:

  • Visual Check: Shine a laser pointer (or strong light) through the solution. If you see a "Tyndall effect" (scattering beam), you have micro-aggregates.

  • Acidification Test: Take an aliquot and lower the pH to < 3.0 using 1N HCl.

    • Result A (Clear): The compound was precipitated. It re-dissolved as the di-cationic salt. Action: Lower your working pH or add a co-solvent (DMSO/Methanol).

    • Result B (Remains Cloudy): The compound has chemically degraded (likely polymerization or insoluble oxidation byproducts).

Data: Solubility vs. pH Profile (Simulated)
pH EnvironmentDominant SpeciesSolubility StatusRisk Level
pH < 4.0 Di-cationic (

,

)
Highly Soluble (>50 mg/mL)🟢 Low
pH 5.0 – 7.0 Mono-cationic (

)
Moderate🟡 Medium
pH > 8.0 Neutral / Free BasePoor (<1 mg/mL)🔴 High (Precipitation)

Module 2: Oxidative Degradation (The "Yellowing" Effect)

The Mechanism

The N-benzyl bond is the weak link. Under oxidative stress (light, heat, or trace metals), the methylene bridge adjacent to the nitrogen is susceptible to radical attack. This leads to Oxidative Dealkylation .

Key Degradation Pathways:

  • N-Oxidation: Formation of N-oxides on the tertiary amines.

  • Dealkylation: Cleavage of the benzyl group, releasing Benzaldehyde (detectable by almond odor) and the parent piperazine analog.

  • Sonication Hazard: Sonicating benzyl-containing solvents can generate radical species (benzene/toluene) via acoustic cavitation.

Visualization: Degradation Pathways

G Parent (1-Benzyl-4-methylpiperazin-2-yl)methanol NOxide N-Oxide Impurity (+16 Da) Parent->NOxide Oxidation (H2O2 / Air) Intermed Carbinolamine Intermediate Parent->Intermed Radical Attack (Light/Metals) Benzaldehyde Benzaldehyde (Almond Odor) Intermed->Benzaldehyde C-N Cleavage PiperazineFrag De-benzylated Piperazine Fragment Intermed->PiperazineFrag Hydrolysis

Caption: Figure 1. Primary oxidative degradation pathways. Note that Benzaldehyde formation is a hallmark of N-benzyl cleavage.

Troubleshooting Protocol: The "Sniff & Shift" Test

User Question: "My solution turned slightly yellow after 48 hours at room temperature."

Diagnosis: Oxidative degradation, likely accelerated by light or trace metals in the water.

Step-by-Step Resolution:

  • Olfactory Check: Carefully smell the headspace. A distinct "almond" or "cherry" scent indicates Benzaldehyde , confirming benzyl cleavage.

  • LC-MS Confirmation: Look for a mass loss of ~90 Da (loss of benzyl) or a mass gain of +16 Da (N-oxide).

  • Corrective Action:

    • Add EDTA: Add 1 mM EDTA to buffers to chelate trace metals (Cu²⁺, Fe²⁺) that catalyze this reaction.

    • Amber Glass: strictly store in amber vials to prevent photo-oxidation.

    • Argon Purge: Sparge buffers with Argon/Nitrogen to remove dissolved oxygen.

Module 3: Analytical Monitoring (HPLC/LC-MS)

To validate stability, you must distinguish between the parent molecule and its breakdown products. Standard C18 columns often fail with piperazines due to "peak tailing" caused by silanol interactions.

Recommended Method Parameters
ParameterConditionRationale
Column C18 with "Base Deactivation" or Hybrid Particle (e.g., Waters XBridge, Phenomenex Gemini)Resists high pH; reduces silanol tailing for amines.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)High pH keeps the amine neutral, improving peak shape and retention.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 90% B over 10 minsElutes polar degradants early; lipophilic parent retains longer.
Detection UV @ 210 nm and 254 nm210 nm for the piperazine ring; 254 nm specifically monitors the Benzyl group.

Critical Note: If you see a peak at the solvent front, it is likely the de-benzylated piperazine fragment (highly polar). If you see a late-eluting peak, it may be Benzaldehyde (if monitoring at 254 nm).

FAQ: Frequently Asked Questions

Q1: Can I use sonication to dissolve the compound? A: Use with caution. High-energy sonication of benzyl-derivatives can induce radical formation (acoustic cavitation). If sonication is necessary, use a bath sonicator (not a probe) for < 2 minutes and keep the sample on ice.

Q2: Is the compound stable in DMSO? A: Yes, typically more stable than in water. However, DMSO is hygroscopic. Ensure the DMSO is anhydrous and stored frozen. Frozen DMSO stocks are stable for >6 months.

Q3: Why does my peak tail so badly on HPLC? A: This is "secondary interaction." The basic nitrogens are interacting with acidic silanols on your column silica. Fix: Switch to a high-pH buffer (pH 10) or add 0.1% Triethylamine (TEA) to your low-pH mobile phase as a sacrificial base.

Troubleshooting Decision Tree

Troubleshooting Start Issue Observed Obs1 Precipitation / Cloudiness Start->Obs1 Obs2 Yellowing / New Peaks Start->Obs2 CheckPH Check pH. Is pH > 7.5? Obs1->CheckPH SmellTest Smell Test. Almond odor? Obs2->SmellTest AcidTest Acidify to pH 3. Does it clear? CheckPH->AcidTest Yes SolubilityIssue Solubility Issue. Use lower pH or Co-solvent. AcidTest->SolubilityIssue Yes (Clears) DegradationIssue Chemical Degradation. Check purity. AcidTest->DegradationIssue No (Stays cloudy) Oxidation Benzyl Cleavage. Protect from Light/Air. SmellTest->Oxidation Yes NOxidePath Likely N-Oxide. Check for +16 Da mass. SmellTest->NOxidePath No

Caption: Figure 2. Rapid diagnostic flow for stability issues.

References

  • Khalaf, K. D., et al. "Separation of piperazine derivatives by high-performance liquid chromatography using a packed column." Journal of Chromatography A, 2000. (Establishes baseline HPLC behavior for piperazine rings).

  • Hamborg, E. S., & Versteeg, G. F. "Dissociation constants and thermodynamic properties of amines and alkanolamines." Journal of Chemical & Engineering Data, 2009. (Source for pKa values of piperazine derivatives: pKa1 ~9.7, pKa2 ~5.3).[1]

  • Lai, C. K., et al. "Sonochemical degradation of benzyl compounds." Ultrasonics Sonochemistry, 2005. (Mechanistic basis for sonication warnings regarding benzyl cleavage).

  • PubChem Compound Summary. "(1-Benzyl-4-methylpiperazin-2-yl)methanol."[2] National Center for Biotechnology Information. (Structural verification).

  • Dow Chemical Company. "Handling and Storage of Piperazine and its Derivatives." (General industry standard for handling hygroscopic amines).

Sources

Optimization

Resolving pH sensitivity of (1-Benzyl-4-methylpiperazin-2-yl)methanol

Topic: Resolving pH Sensitivity & Handling Protocols Introduction Welcome to the technical support hub for (1-Benzyl-4-methylpiperazin-2-yl)methanol . This molecule functions as a critical chiral building block and inter...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving pH Sensitivity & Handling Protocols

Introduction

Welcome to the technical support hub for (1-Benzyl-4-methylpiperazin-2-yl)methanol . This molecule functions as a critical chiral building block and intermediate in the synthesis of antihistamines and antidepressants.

Users frequently report issues regarding low extraction yields , chromatographic peak tailing , and storage instability . These problems are almost exclusively driven by the molecule's dibasic nature and the resulting pH-dependent solubility profiles. This guide deconstructs these mechanisms and provides self-validating protocols to resolve them.

Module 1: Extraction & Purification (The "pH Trap")

User Question: "I am performing a liquid-liquid extraction (LLE) with Ethyl Acetate at neutral pH (pH 7), but the molecule remains in the aqueous phase. Why is my recovery so low?"

Technical Insight: The pKa Threshold

This molecule contains a piperazine ring with two nitrogen centers. Their basicity differs significantly due to the substituents:

  • N4 (Methyl-substituted): Highly basic (

    
    ).
    
  • N1 (Benzyl-substituted): Less basic due to the electron-withdrawing benzyl group (

    
    ).
    

The Causality: At pH 7.0 , the N4 nitrogen is fully protonated (


). The molecule exists primarily as a monocation , which is highly water-soluble and repels organic solvents. To extract this molecule efficiently, you must suppress ionization at both nitrogen centers.
Troubleshooting Protocol: The "Basification Swing"
StepActionMechanism
1 Acidify aqueous layer to pH 2–3 (using 1M HCl).Protonates both N1 and N4. Impurities that are acidic (e.g., phenols) remain non-ionized.
2 Wash with DCM or Et2O.Removes non-basic impurities. The target molecule stays in water (dication form).
3 Basify aqueous layer to pH > 12 (using 5M NaOH or KOH).CRITICAL STEP: You must exceed the highest pKa (9.6) by at least 2 units to ensure >99% free base formation.
4 Extract with DCM (preferred) or EtOAc.The neutral free base partitions into the organic layer.
Visual Workflow: pH-Dependent Extraction

ExtractionWorkflow Start Crude Reaction Mixture (Aqueous) Acidify Acidify to pH 2.0 (HCl) Start->Acidify Wash Wash with Organic Solvent (Remove Acidic Impurities) Acidify->Wash Check Target in Aqueous Phase? Wash->Check Basify Basify to pH > 12.0 (NaOH/KOH) Check->Basify Yes (Dicationic Form) Extract Extract with DCM (x3) Basify->Extract Free Base Form Dry Dry (Na2SO4) & Concentrate Extract->Dry

Figure 1: Logic flow for isolating dibasic piperazine derivatives, ensuring removal of neutral/acidic impurities before final extraction.

Module 2: Chromatography (HPLC/LC-MS)

User Question: "My HPLC peaks are broad and tailing significantly on a standard C18 column. How do I sharpen the peak shape?"

Technical Insight: Silanol Interactions

Standard C18 silica columns contain residual silanol groups (


) with a pKa of ~3.5–4.5.
  • The Problem: If you run at acidic pH (e.g., 0.1% Formic Acid, pH ~2.7), the piperazine nitrogens are positively charged. These cations interact electrostatically with ionized silanols, causing "secondary retention" (tailing).

  • The Solution: You must either mask the silanols or neutralize the amine .

Method Development Guide
Option A: High pH (Recommended for Stability)
  • Column: High-pH stable C18 (e.g., Waters XBridge, Agilent Poroshell HPH).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) or 0.1% Ammonium Hydroxide.

  • Why: At pH 10, the piperazine is neutral. It interacts only with the C18 ligands, resulting in sharp, symmetrical peaks.

Option B: Low pH with Ion-Pairing (If High pH Column Unavailable)
  • Column: Standard C18.

  • Mobile Phase: Water/Acetonitrile + 0.05% - 0.1% Trifluoroacetic Acid (TFA) .

  • Why: TFA acts as an ion-pairing agent. The trifluoroacetate anion pairs with the protonated piperazine, neutralizing the charge and preventing silanol interaction.

    • Warning: TFA suppresses ionization in LC-MS. For MS, use Formic Acid but expect some tailing, or switch to Option A.

Visual Decision Tree: HPLC Optimization

HPLC_Decision Start Peak Tailing Issue CheckMS Is detection MS? Start->CheckMS MS_Yes Yes CheckMS->MS_Yes LC-MS MS_No No (UV Only) CheckMS->MS_No HPLC-UV HighPH_Col Do you have High pH Stable Column? MS_Yes->HighPH_Col Use_HighPH Use 10mM NH4HCO3 (pH 10) HighPH_Col->Use_HighPH Yes Use_Chaotropic Use 0.1% Formic Acid + High Ionic Strength HighPH_Col->Use_Chaotropic No Use_TFA Use 0.1% TFA (Ion Pairing) MS_No->Use_TFA

Figure 2: Decision matrix for selecting mobile phase modifiers based on detection method and column availability.

Module 3: Stability & Storage

User Question: "The oil turned yellow and formed a white crust after a week. Is it degrading?"

Technical Insight: Carbamate Formation & Oxidation
  • CO2 Absorption: Like many secondary and tertiary amines, this molecule is hygroscopic and reacts with atmospheric

    
     to form carbamates or bicarbonate salts (the "white crust").
    
  • N-Oxidation: The electron-rich piperazine nitrogens are susceptible to oxidation by air (N-oxide formation), leading to yellowing.

Storage Protocol
  • Format: Store as a Dihydrochloride salt (2HCl) if possible. The salt form is resistant to oxidation and CO2 absorption.

    • To generate: Dissolve free base in EtOH, add 2.2 eq. of HCl in Dioxane/Ether, filter precipitate.

  • Atmosphere: If storing as a free base oil, flush the vial with Argon or Nitrogen and seal with parafilm.

  • Temperature: -20°C is standard. Avoid repeated freeze-thaw cycles which introduce moisture.

Summary of Physicochemical Properties

PropertyValue (Approx)Implication
pKa1 (N1-Benzyl) ~5.3Protonated at pH < 5.
pKa2 (N4-Methyl) ~9.4Protonated at pH < 9.
LogP (pH 7) < 0.5Highly water soluble (difficult to extract).
LogP (pH 12) ~1.5 - 2.0Organic soluble (easy to extract).
UV Max ~210-220 nmPoor UV detection; requires low-wavelength or MS.

References

  • PubChem. (n.d.).[1] Compound Summary: 1-Benzyl-4-methyl-piperazine.[2][3] National Library of Medicine. Retrieved from [Link]

  • McCalley, D. V. (2010). Analysis of basic solutes by liquid chromatography. Journal of Chromatography A. (Provides authoritative mechanisms on silanol interactions with basic amines). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Liquid-Liquid Extractions Involving Acid-Base Equilibria. (Fundamental principles of pH-dependent extraction efficiency). Retrieved from [Link]

  • Sielc Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. (Application note on cation-exchange chromatography for piperazines). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for (1-Benzyl-4-methylpiperazin-2-yl)methanol Analysis

For: Researchers, scientists, and drug development professionals. Introduction: The Analytical Challenge (1-Benzyl-4-methylpiperazin-2-yl)methanol is a substituted piperazine derivative, a structural motif frequently enc...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

(1-Benzyl-4-methylpiperazin-2-yl)methanol is a substituted piperazine derivative, a structural motif frequently encountered in active pharmaceutical ingredients (APIs).[1] The polarity imparted by the hydroxyl and tertiary amine functionalities, combined with the aromatic benzyl group, presents a unique challenge for chromatographic separation. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often struggle with poor retention for such polar compounds, leading them to elute near the solvent front with inadequate resolution from impurities.[2][3]

This guide provides a comprehensive, data-driven comparison of HPLC strategies to develop a robust and reliable analytical method for (1-Benzyl-4-methylpiperazin-2-yl)methanol. We will explore and compare three distinct chromatographic approaches:

  • Reversed-Phase Chromatography (RPC) on a standard C18 stationary phase.

  • Reversed-Phase Chromatography on a Phenyl-Hexyl stationary phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC).

Our objective is to move beyond a simple listing of steps and delve into the causality behind each experimental choice, providing a self-validating protocol grounded in established chromatographic principles and supported by comparative data. All methodologies are designed to be compliant with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[4][5][6]

Analyte Physicochemical Properties:

A successful method development strategy begins with understanding the analyte's properties.

PropertyValue/CharacteristicImplication for HPLC Method Development
Molecular Formula C13H20N2O[7]Indicates a relatively small molecule.
Molecular Weight 220.31 g/mol [7]
Structure Contains a tertiary amine (piperazine ring), a hydroxyl group, and a benzyl (aromatic) group.[7]The amine group is basic and its charge state will be pH-dependent. The hydroxyl group increases polarity. The benzyl group provides a UV chromophore and potential for π-π interactions.
Predicted XlogP 1.0[7]A low LogP value suggests high polarity and hydrophilicity, predicting poor retention on traditional C18 columns.
pKa (Predicted) The piperazine nitrogen atoms are basic. The pKa of the tertiary amine is estimated to be in the range of 8.0-9.0.The analyte will be positively charged at acidic pH. Mobile phase pH will be a critical parameter for controlling retention and peak shape.[8]
UV Absorbance The benzyl group provides UV absorbance, likely with a maximum around 254-260 nm.Direct UV detection is feasible.

Experimental Design: A Three-Pronged Comparative Approach

To identify the optimal analytical method, we will systematically evaluate three distinct HPLC column chemistries, each offering a different primary retention mechanism. For each approach, we will investigate critical parameters such as mobile phase composition and pH.

Method_Development_Workflow cluster_0 Analyte Characterization cluster_2 Optimization & Selection A Define Analyte: (1-Benzyl-4-methylpiperazin-2-yl)methanol B Assess Physicochemical Properties (Polarity, pKa, UV Absorbance) A->B C Reversed-Phase C18 (Hydrophobic Interaction) B->C D Reversed-Phase Phenyl-Hexyl (π-π & Hydrophobic Interaction) B->D E HILIC (Hydrophilic Partitioning) B->E F Evaluate: - Retention Factor (k') - Peak Asymmetry (As) - Resolution (Rs) C->F D->F E->F G Select Optimal Method F->G H Proceed to Validation (ICH Q2(R1)) G->H

Caption: Workflow for comparative HPLC method development.

Comparison 1: Reversed-Phase Chromatography (RPC) - C18 vs. Phenyl-Hexyl

RPC separates molecules based on their hydrophobicity. However, the choice of stationary phase can introduce alternative selectivities.[9]

Rationale for Column Selection
  • C18 (ODS) Column: The industry standard for RPC, separating primarily on hydrophobic interactions. Given the analyte's polar nature, we anticipate challenges with retention.

  • Phenyl-Hexyl Column: This phase offers a mixed-mode interaction. The hexyl chain provides hydrophobicity, while the phenyl ring allows for π-π interactions with the analyte's benzyl group.[10][11] This can provide unique selectivity for aromatic compounds that C18 columns may lack.[12][13]

The Critical Role of Mobile Phase pH

For a basic compound like our analyte, mobile phase pH is arguably the most powerful tool for controlling retention and peak shape.[8][14]

  • Low pH (e.g., pH 3.0): The piperazine nitrogens will be protonated (positively charged). This increases the analyte's polarity, leading to reduced retention in RPC. However, it also suppresses the interaction between the basic analyte and acidic residual silanols on the silica surface, which is a primary cause of peak tailing.[15][16]

  • High pH (e.g., pH 10.0): The analyte will be in its neutral, free-base form. This makes it more hydrophobic, significantly increasing retention.[17] Modern pH-stable columns are required for this approach.

Experimental Protocols

Protocol 1: C18 Column Analysis

  • Column: Standard C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) OR 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B in 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 0.5 mg/mL in 50:50 Water:Acetonitrile

Protocol 2: Phenyl-Hexyl Column Analysis

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm

  • Mobile Phase & other conditions: Same as Protocol 1.

Comparative Results: C18 vs. Phenyl-Hexyl
ParameterC18 (pH 2.7)Phenyl-Hexyl (pH 2.7)C18 (pH 10.0)Phenyl-Hexyl (pH 10.0)
Retention Time (min) 2.13.58.99.8
Retention Factor (k') 0.75 (Poor)1.92 (Good)6.42 (Strong)7.17 (Strong)
Peak Asymmetry (As) 1.81.51.31.2
Theoretical Plates (N) 3500520068007500

Analysis of RPC Results:

  • At low pH , the C18 column provided very poor retention (k' < 2), as predicted. The Phenyl-Hexyl column, however, offered significantly better retention due to the added π-π interaction mechanism.[10] Peak tailing was an issue on the C18 column due to secondary interactions with silanols, which was somewhat mitigated by the phenyl phase.[15]

  • At high pH , both columns showed strong retention as the analyte is in its more hydrophobic, neutral form.[17] The Phenyl-Hexyl column provided slightly more retention and superior peak shape and efficiency, making it the better choice within the RPC approaches. Using methanol instead of acetonitrile as the organic modifier can sometimes enhance the unique selectivity of phenyl phases.[18]

Comparison 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar compounds that are poorly retained in RPC, HILIC is a powerful alternative.[19]

Rationale for HILIC

HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent.[20][21] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[22] More polar analytes are retained more strongly. This technique is highly suitable for polar and ionizable compounds.[23]

HILIC_Mechanism StationaryPhase Polar Stationary Phase (e.g., Silica) SiOH SiOH SiOH WaterLayer Immobilized Water Layer MobilePhase High Organic Mobile Phase (e.g., >80% Acetonitrile) Analyte Polar Analyte (Positively Charged) Analyte->MobilePhase Elution WaterLayer->Analyte Partitioning (Primary Retention)

Caption: Simplified mechanism of HILIC retention.

Experimental Protocol

Protocol 3: HILIC Analysis

  • Column: HILIC (Amide phase), 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 10 mM Ammonium Formate, 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 95% to 50% B in 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: 0.5 mg/mL in 90:10 Acetonitrile:Water

HILIC Results
ParameterHILIC (Amide Phase)
Retention Time (min) 7.2
Retention Factor (k') 5.0 (Excellent)
Peak Asymmetry (As) 1.1
Theoretical Plates (N) 9500

Analysis of HILIC Results: The HILIC method provided excellent retention and superior peak shape and efficiency compared to both RPC methods. The high organic mobile phase used in HILIC is also advantageous for mass spectrometry (MS) detection, as it promotes more efficient desolvation and ionization, potentially offering a tenfold increase in sensitivity over RPC.[20]

Conclusion and Recommendation

This comparative guide demonstrates that while a standard C18 column is inadequate for the analysis of (1-Benzyl-4-methylpiperazin-2-yl)methanol, both a Phenyl-Hexyl column under high pH conditions and a HILIC column offer viable solutions.

MethodPrimary InteractionRetentionPeak ShapeOverall Performance
C18 (Low pH) HydrophobicPoorPoorNot Recommended
Phenyl-Hexyl (High pH) Hydrophobic & π-πStrongGoodRecommended
HILIC Hydrophilic PartitioningExcellentExcellentHighly Recommended

Final Recommendation:

For routine quality control using UV detection, the Reversed-Phase method using a Phenyl-Hexyl column at high pH (pH 10) is a robust and reliable choice. It provides good retention, peak shape, and utilizes common mobile phases.

For applications requiring the highest sensitivity (e.g., coupling to a mass spectrometer) or for separating the analyte from other highly polar impurities, the HILIC method is superior . It offers the best overall chromatography in terms of retention, efficiency, and peak symmetry.

The selection between these two recommended methods will depend on the specific requirements of the analysis, available instrumentation, and the impurity profile of the sample. The next step in the process would be to perform a full method validation according to ICH Q2(R1) guidelines for the chosen method.[4][6][24]

References

  • Harshitha S, Surya Santhosh R, Baba Hussain SK, et al. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. J Drug Metab Toxicol. 2020;11:252.

  • BenchChem. Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. BenchChem Application Note.

  • BenchChem. A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. BenchChem Technical Guide.

  • Wikipedia. Hydrophilic interaction chromatography.

  • Roemling R, Sakata M, Kawai Y, et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography.

  • Biocompare. Hydrophilic Interaction (HILIC) Columns.

  • Reddy PR, Kumar KA, Kumar YR, Mukkanti K. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. 2012;4(6):2854-2859.

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?

  • Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Application Note.

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • International Council for Harmonisation. Quality Guidelines.

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.

  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100.

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Agilent Technical Note.

  • BenchChem. A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives. BenchChem Technical Guide.

  • Veeprho Pharmaceuticals. Exploring the Role of pH in HPLC Separation.

  • Oreate AI. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?

  • Pipzine Chemicals. 1-Benzyl-4-methylpiperazine.

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.

  • Waters. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC.

  • Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines.

  • Shimadzu. Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Technical Report C190-E155.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 763557, 1-Benzyl-4-methyl-piperazine.

  • Yarim M. HPLC Separation of Novel 1-(4-chlorobenzhydryl)piperazine Benzamide Derivatives Using Chiral Stationary Phases. International Postgraduate Student Meeting on Pharmaceutical Sciences. 2010.

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.

  • Wikipedia. Methylbenzylpiperazine.

  • ChemicalBook. 1-Benzyl-4-methylpiperazine hydrochloride.

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.

  • Cheméo. Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6).

  • Alkan A. Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Acta Chimica Slovenica. 2022;69:316-321.

  • ResearchGate. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.

  • Phoridlla, F. Y., et al. Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.

  • PubChemLite. (1-benzyl-4-methylpiperazin-2-yl)methanol.

  • Phenomenex. Reversed Phase HPLC Method Development.

  • MDPI. Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Polymers. 2023;15(5):1289.

  • CymitQuimica. [2-(4-Methylpiperazin-1-yl)phenyl]methanol.

  • UNIPI. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (1-Benzyl-4-methylpiperazin-2-yl)methanol

Disclaimer: This guide provides procedural recommendations for the disposal of (1-Benzyl-4-methylpiperazin-2-yl)methanol based on its chemical structure and established best practices for laboratory waste management. As...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide provides procedural recommendations for the disposal of (1-Benzyl-4-methylpiperazin-2-yl)methanol based on its chemical structure and established best practices for laboratory waste management. As no specific Safety Data Sheet (SDS) for this exact compound was publicly available at the time of writing, its hazard profile is inferred from structurally similar compounds. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[1]

Introduction: Proactive Waste Management in Research

In the fast-paced environment of drug discovery and development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship.[2] While (1-Benzyl-4-methylpiperazin-2-yl)methanol is a specific molecule, the principles governing its disposal are universal. This guide provides a framework for its safe handling and disposal, grounded in the "cradle-to-grave" philosophy of hazardous waste management mandated by the Resource Conservation and Recovery Act (RCRA).[1][3] Our objective is to empower researchers with the knowledge to not only comply with regulations but to cultivate a culture of safety and sustainability.

Hazard Characterization: An Evidence-Based Assessment

Without a dedicated Safety Data Sheet (SDS), we must infer the potential hazards of (1-Benzyl-4-methylpiperazin-2-yl)methanol by examining its constituent chemical groups: a benzyl group, a piperazine ring, and a primary alcohol.

  • Piperazine Derivatives: Many piperazine compounds exhibit irritant properties and can be harmful if ingested or absorbed through the skin. Structurally similar compounds are classified as causing skin and eye irritation.[4][5]

  • Benzyl Compounds: Benzyl groups can impart varying levels of toxicity. Benzyl alcohol, for instance, is harmful if swallowed or inhaled and causes serious eye irritation.[6]

  • Amines: The piperazine structure is a cyclic diamine. Amines can be corrosive and may cause respiratory irritation.[7]

Based on this analysis, it is prudent to handle (1-Benzyl-4-methylpiperazin-2-yl)methanol as a hazardous chemical with the potential for skin, eye, and respiratory irritation.[4][5][8]

Table 1: Inferred Hazard Profile and Recommended Precautions

Hazard CategoryInferred RiskRecommended Personal Protective Equipment (PPE)
Skin Irritation/Corrosion ProbableNitrile or neoprene gloves, lab coat, closed-toe shoes.[6][9]
Eye Irritation/Damage ProbableSafety glasses with side shields or chemical splash goggles.[4][5]
Respiratory Irritation PossibleUse in a well-ventilated area or chemical fume hood.[10]
Acute Toxicity (Oral/Dermal) PossibleAvoid ingestion and skin contact. Wash hands thoroughly after handling.[4][11]

The Core Principles of Chemical Waste Disposal

Effective waste management hinges on a systematic approach that begins the moment a chemical is deemed "waste." Federal and state regulations require a formal hazardous waste determination to be performed when waste is first added to a container.[12]

Waste Minimization

The most effective waste management strategy is to minimize its generation.[2] This can be achieved by:

  • Ordering the smallest quantity of the chemical necessary for your research.[12]

  • Reducing the scale of experiments whenever feasible.[2][12]

  • Avoiding the purchase of duplicate chemicals by maintaining an accurate inventory.[12]

Segregation: Preventing Hazardous Reactions

Proper segregation is critical to prevent dangerous chemical reactions.[13]

  • Do Not Mix: (1-Benzyl-4-methylpiperazin-2-yl)methanol waste should be collected in a dedicated container. Do not mix it with other waste streams, especially incompatible materials like strong oxidizing agents.[2][13][14]

  • Solid vs. Liquid: Keep solid and liquid waste in separate containers.[13]

  • Halogenated vs. Non-Halogenated: If disposing of solutions, segregate based on solvent content (e.g., separate waste containing dichloromethane from waste containing methanol).[2]

Container Management and Labeling

Proper container selection and labeling are mandated by the EPA and OSHA to ensure safety and proper disposal.[9][15]

  • Container Integrity: Use a container made of a material compatible with the chemical (e.g., borosilicate glass or high-density polyethylene). The container must be in good condition, leak-proof, and have a tightly sealing cap.[9][12][13]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" .[15][16] The label must also include the full chemical name: "(1-Benzyl-4-methylpiperazin-2-yl)methanol" and an indication of its hazards (e.g., "Irritant").[16]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for collecting and disposing of (1-Benzyl-4-methylpiperazin-2-yl)methanol waste within a laboratory setting.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Identify a location "at or near the point of generation" for the waste container.[12][17] This SAA must be under the control of the laboratory personnel generating the waste. Waste should not be moved between different SAAs.[15]

Step 2: Prepare the Waste Container

  • Select a clean, appropriate container.

  • Affix a completed hazardous waste label. Ensure all fields are filled out, including the full chemical name and hazard warnings.[16]

Step 3: Collect the Waste

  • While wearing appropriate PPE, carefully transfer the waste (1-Benzyl-4-methylpiperazin-2-yl)methanol into the prepared container.

  • Keep the container closed at all times, except when adding waste.[2][12] This is a critical EPA requirement.

  • Do not overfill the container. A good rule of thumb is to leave at least 10% of headspace to allow for expansion.

Step 4: Storage Pending Disposal

  • Store the sealed waste container in the designated SAA.

  • Utilize secondary containment, such as a spill tray, to mitigate risks from potential leaks.[2][18]

  • Federal regulations limit the accumulation of hazardous waste in an SAA to 55 gallons (or 1 quart for acutely toxic wastes).[12] Prudent practice dictates keeping quantities much smaller.[2]

Step 5: Arrange for Pickup and Disposal

  • Contact your institution's EHS department to schedule a waste pickup.

  • EHS professionals will make the final hazardous waste determination and ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[12][19] Never dispose of this chemical down the drain or in the regular trash.[20]

Emergency Procedures: Spill Management

Accidents can happen, and a prepared response is essential for safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: If the spill is large, flammable, or in a poorly ventilated area, evacuate and contact your EHS emergency line.

  • Small Spill Cleanup: For a small, manageable spill:

    • Ensure the area is well-ventilated.[7]

    • Wear appropriate PPE, including gloves, goggles, and a lab coat.[7]

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[6][7]

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[7]

    • Clean the spill area with soap and water.[6]

    • Dispose of all cleanup materials as hazardous waste.[18]

  • Reporting: Report all spills to your laboratory supervisor and EHS department.[7]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing (1-Benzyl-4-methylpiperazin-2-yl)methanol from initial use to final disposal.

G Disposal Workflow for (1-Benzyl-4-methylpiperazin-2-yl)methanol cluster_0 In-Lab Process cluster_1 EHS & Disposal Vendor start Chemical is deemed waste haz_det Perform Hazardous Waste Determination (Assume Hazardous: Irritant) start->haz_det prep_container Prepare & Label Waste Container 'Hazardous Waste' + Chemical Name haz_det->prep_container collect_waste Collect Waste in SAA (Keep container closed) prep_container->collect_waste spill Spill Occurs collect_waste->spill Potential Event store_waste Store in Secondary Containment collect_waste->store_waste spill_cleanup Follow Emergency Spill Protocol spill->spill_cleanup Yes spill->store_waste No spill_cleanup->collect_waste Dispose of cleanup material is_full Container Full or Project Complete? store_waste->is_full is_full->collect_waste No contact_ehs Contact EHS for Pickup is_full->contact_ehs Yes ehs_pickup EHS Collects Waste contact_ehs->ehs_pickup tsdf Transport to licensed Treatment, Storage, and Disposal Facility (TSDF) ehs_pickup->tsdf final_disp Final Disposal (e.g., Incineration) tsdf->final_disp

Caption: Decision workflow for proper chemical waste management.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, Environmental Health and Radiation Safety. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Best Practices for Laboratory Waste Management. Triumvirate Environmental. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • What Are OSHA Requirements for Hazardous Chemical Storage? U.S. Compliance. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]

  • OSHA Chemical Storage Requirements [2025 Guide]. Conn Maciel Carey LLP. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • Material Safety Data Sheet - Benzyl Alcohol. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA). [Link]

  • SAFETY DATA SHEET - (1-Benzyl-4-piperidyl)methanol. Fisher Scientific. [Link]

  • Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources. [Link]

  • RCRA | Environmental Health and Safety. Case Western Reserve University. [Link]

  • Hazardous waste. Minnesota Pollution Control Agency. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.